molecular formula C12H22O11 B1419630 6-O-alpha-D-galactopyranosyl-D-galactopyranose CAS No. 902-54-5

6-O-alpha-D-galactopyranosyl-D-galactopyranose

Cat. No.: B1419630
CAS No.: 902-54-5
M. Wt: 342.3 g/mol
InChI Key: DLRVVLDZNNYCBX-BQYJSGCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-alpha-D-Galactopyranosyl-D-galactopyranose is a high-purity disaccharide supplied for research applications. This compound, with the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol, is provided with a minimum purity of 95% . It is freely soluble in water . As a glycosylgalactose, it belongs to the class of O-glycosyl compounds, which are glycosides where a sugar group is bonded via an O-glycosidic linkage . This structural characteristic makes it a molecule of interest in carbohydrate chemistry research, particularly in enzymatic studies and metabolic pathway investigations, such as those involving galactose metabolism . The product is shipped at ambient temperature and should be stored at -20°C to ensure stability . This product is intended for laboratory research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(3R,4S,5R,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-BQYJSGCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-O-alpha-D-galactopyranosyl-D-galactopyranose chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms:


-(1$\to$6)-Galactobiose; 

-D-Galp-(1

6)-D-Galp CAS Registry Number: 902-54-5 (General)
Executive Summary

This technical guide characterizes 6-O-


-D-galactopyranosyl-D-galactopyranose  (hereafter referred to as **

-(1$\to

\alpha

\to$6)-Glc) is the primary metabolic substrate for the yeast MEL1 system,

-(1$\to$6)-Galactobiose serves a critical role in glycomic profiling , immunogenic epitope mapping , and the synthesis of Galacto-oligosaccharides (GOS) for prebiotic applications.

This guide provides researchers with high-fidelity protocols for the enzymatic synthesis via transgalactosylation, analytical differentiation from isomers using HPAEC-PAD, and physicochemical characterization required for pharmaceutical standard validation.

Part 1: Molecular Architecture & Physicochemical Properties

Unlike Melibiose, which contains a glucose reducing end,


-(1$\to$6)-Galactobiose consists of two galactose units linked by an 

glycosidic bond. This structural difference alters its interaction with carbohydrate-active enzymes (CAZymes) and transporters.
1.1 Structural Specifications
PropertySpecification
IUPAC Name 6-O-

-D-galactopyranosyl-D-galactopyranose
Molecular Formula

Molecular Weight 342.30 g/mol
Linkage Type

Glycosidic Bond
Monosaccharide Composition Galactose (Non-reducing end) + Galactose (Reducing end)
Reducing Character Positive (Free anomeric carbon at C1 of the reducing galactose)
Solubility Highly soluble in water (>600 mg/mL); sparingly soluble in ethanol
1.2 Structural Comparison: The "Melibiose Trap"

Researchers often conflate


-(1$\to$6)-Galactobiose with Melibiose due to the identical linkage position. However, the reducing end sugar dictates metabolic fate.
  • Melibiose:

    
    -Gal-(1
    
    
    
    6)-Glc . Substrate for standard
    
    
    -galactosidases (hydrolysis).
  • 
    -(1$\to$6)-Galactobiose: 
    
    
    
    -Gal-(1
    
    
    6)-Gal . Product of transgalactosylation (reverse hydrolysis).
Part 2: Enzymatic Synthesis & Purification Strategy

Synthesis of


-(1$\to$6)-Galactobiose is rarely achieved through direct extraction. The most robust protocol utilizes the transgalactosylation  activity of 

-galactosidases (EC 3.2.1.22) under high substrate concentrations, forcing the enzyme to use galactose as an acceptor rather than water.
2.1 Mechanism of Transgalactosylation

In aqueous environments,


-galactosidase hydrolyzes terminal galactose residues. However, at high concentrations of galactose (or melibiose/raffinose donors), the enzyme transfers the galactosyl moiety to the C6 hydroxyl group of a free galactose molecule.
2.2 Protocol: Enzymatic Synthesis from Galactose

Objective: Synthesize


-(1$\to$6)-Galactobiose using Aspergillus niger

-galactosidase.

Reagents:

  • Substrate: D-Galactose (High Purity)[]

  • Enzyme:

    
    -Galactosidase (e.g., from A. niger or Green Coffee Bean)
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5

Workflow:

  • Substrate Preparation: Dissolve D-Galactose in buffer to saturation (approx. 40-50% w/v). Note: High water activity favors hydrolysis; low water activity favors synthesis.

  • Enzyme Addition: Add

    
    -galactosidase (10 U/g substrate).
    
  • Incubation: Incubate at 50°C for 24–48 hours.

  • Termination: Heat inactivate at 100°C for 10 minutes.

  • Purification: The mixture will contain Galactose (monomer) and Gal-Gal dimers (

    
    -1,6 major, 
    
    
    
    -1,3 minor).
    • Step A: Activated Carbon Column Chromatography (removes monosaccharides).

    • Step B: Size Exclusion Chromatography (Bio-Gel P-2) to isolate disaccharides.

2.3 Synthesis Logic Diagram (DOT)

G Substrate High Conc. D-Galactose (Acceptor & Donor) Enzyme α-Galactosidase (EC 3.2.1.22) Substrate->Enzyme Binding Intermediate Galactosyl-Enzyme Complex Enzyme->Intermediate Cleavage Hydrolysis Hydrolysis Path (Water as Acceptor) Intermediate->Hydrolysis Low [Substrate] Synthesis Transgalactosylation (Galactose as Acceptor) Intermediate->Synthesis High [Substrate] Byproducts Free Galactose Hydrolysis->Byproducts Product α-(1→6)-Galactobiose (Target) Synthesis->Product C6-OH Attack

Caption: Kinetic competition between hydrolysis and transgalactosylation. High substrate concentration shifts equilibrium toward disaccharide synthesis.

Part 3: Analytical Characterization (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for distinguishing


-(1$\to$6)-Galactobiose from Melibiose and other isomers (e.g., 

-1,3 or

-1,4 linkages).
3.1 HPAEC-PAD Protocol

System: Dionex ICS-6000 or equivalent. Column: CarboPac PA20 (3 x 150 mm) with Guard Column. Detection: Electrochemical (Gold electrode, standard carbohydrate waveform).

Eluent Gradient:

  • Eluent A: Deionized Water (18 M

    
    )
    
  • Eluent B: 200 mM NaOH

  • Eluent C: 1 M Sodium Acetate in 100 mM NaOH

Time (min)% A% B% CCondition
0.09820Isocratic (Separation of neutrals)
15.09820End Isocratic
15.160040Column Wash (Elute strong binders)
20.09820Re-equilibration

Retention Logic:

  • Galactose: Elutes first (monosaccharide).

  • Melibiose: Elutes ~8–10 min (Disaccharide, Gal-Glc).

  • 
    -(1$\to$6)-Galactobiose:  Elutes distinct from Melibiose due to the difference in pKa of the reducing galactose vs. glucose unit. Typically shows slightly stronger retention than Melibiose on PA20 columns due to stereochemistry of the reducing end.
    
3.2 Analytical Workflow Diagram (DOT)

Analysis cluster_peaks Chromatographic Separation Sample Crude Reaction Mix (Gal, Gal-Gal, Gal-Glc) HPAEC HPAEC-PAD (CarboPac PA20) Sample->HPAEC Peak1 Peak 1: Galactose (Monomer) HPAEC->Peak1 Early Elution Peak2 Peak 2: Melibiose (If present) HPAEC->Peak2 Mid Elution Peak3 Peak 3: α-(1→6)-Galactobiose (Target) HPAEC->Peak3 Resolved from Peak 2

Caption: Separation hierarchy on anion-exchange resin based on pKa and hydroxyl positioning.

Part 4: Pharmaceutical & Biological Applications[2][5][6][7]
4.1 Immunogenic Epitope Modeling

The


-Gal epitope (Gal-

-1,3-Gal) is the primary target of hyperacute rejection in xenotransplantation. However,

-1,6-linked galactosyl residues
are found in the cell wall lipoarabinomannans of Mycobacterium tuberculosis.
  • Application:

    
    -(1$\to
    
    
    
    \alpha$-Gal antibodies, ensuring they distinguish between pathogenic (TB-associated) and xenogenic (pig tissue-associated) epitopes.
4.2 Prebiotic Galacto-oligosaccharides (GOS)

Commercial GOS produced from lactose are mixtures of


-linked oligomers. However, "Alpha-GOS" produced from galactose/raffinose are emerging as novel prebiotics.
  • Mechanism:

    
    -(1$\to$6)-Galactobiose resists digestion by human gastric enzymes but is fermented by Bifidobacteria and Lactobacilli in the colon, promoting butyrate production.
    
References
  • Structure & Properties: PubChem. (2025).[2][3] 6-O-alpha-D-Galactopyranosyl-D-galactopyranose (Compound). National Library of Medicine. Link

  • Enzymatic Synthesis: Katrolia, P., et al. (2014).

    
    -galactosidase." Journal of Molecular Catalysis B: Enzymatic. Link
    
  • HPAEC-PAD Methodology: Corradini, C., et al. (2012). "High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) for the Analysis of Carbohydrates." Chromatographia. Link

  • Metabolic Regulation (Yeast): Johnston, M. (1987). "A model fungal gene regulatory mechanism: the GAL genes of Saccharomyces cerevisiae." Microbiological Reviews. Link

  • Cryoprotection Mechanisms: Storey, K. B., & Storey, J. M. (2012). "Insect cold hardiness: metabolic gene regulation." Reference Module in Life Sciences. Link

Sources

An In-depth Technical Guide to α-D-Galp-(1→6)-D-Galp: Structure, Identification, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Disaccharide α-D-Galp-(1→6)-D-Galp

This technical guide provides an in-depth exploration of the disaccharide α-D-Galp-(1→6)-D-Galp, a molecule of increasing interest in glycobiology and related fields. This document will serve as a critical resource for professionals in research and drug development by detailing its fundamental chemical properties, including its CAS number and molecular weight, and outlining advanced analytical methodologies for its characterization.

Core Identification and Physicochemical Properties

The disaccharide α-D-Galp-(1→6)-D-Galp is comprised of two D-galactose monosaccharide units. These units are covalently joined by an α-1,6-glycosidic bond. This specific linkage dictates the molecule's unique three-dimensional structure and its subsequent biological and chemical behavior.

PropertyValueSource
Chemical Name alpha-D-galactopyranosyl-(1->6)-D-galactopyranose
PubChem CID 9914698[1]
Molecular Formula C12H22O11[1]
Molecular Weight 342.30 g/mol [1]
CAS Number A specific CAS number for α-D-Galp-(1→6)-D-Galp is not readily available in major chemical databases. Researchers are advised to use the PubChem CID for precise identification.

The molecular formula, C12H22O11, is consistent with a disaccharide, and the molecular weight of 342.30 g/mol is a fundamental parameter for a variety of analytical calculations, including molarity and mass spectrometry analysis.[1]

G Figure 1: Chemical structure of α-D-Galp-(1→6)-D-Galp cluster_gal1 Galactose 1 (α-anomer) cluster_gal2 Galactose 2 C1_1 C1 C2_1 C2 C1_1->C2_1 O_link O C1_1->O_link α-linkage C3_1 C3 C2_1->C3_1 C4_1 C4 C3_1->C4_1 C5_1 C5 C4_1->C5_1 O5_1 O C5_1->O5_1 C6_1 C6 C5_1->C6_1 O5_1->C1_1 C6_2 C6 O_link->C6_2 1→6 linkage C1_2 C1 C2_2 C2 C1_2->C2_2 C3_2 C3 C2_2->C3_2 C4_2 C4 C3_2->C4_2 C5_2 C5 C4_2->C5_2 O5_2 O C5_2->O5_2 C5_2->C6_2 O5_2->C1_2

Caption: Figure 1: Chemical structure of α-D-Galp-(1→6)-D-Galp.

Structural Elucidation and Characterization: A Methodological Approach

The precise identification and structural confirmation of α-D-Galp-(1→6)-D-Galp are paramount for its application in research and development. Due to the existence of numerous disaccharide isomers with the same molecular weight, advanced analytical techniques are required for unambiguous characterization.

Mass Spectrometry for Molecular Weight Determination and Isomer Differentiation

Mass spectrometry (MS) is an indispensable tool for the analysis of disaccharides. It provides accurate molecular weight information and, when coupled with fragmentation techniques, can aid in the differentiation of isomers.

Experimental Protocol: MALDI-TOF Mass Spectrometry

  • Sample Preparation:

    • Dissolve a small amount of the purified disaccharide in a suitable solvent, such as deionized water or a mixture of acetonitrile and water.

    • Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent compatible with the analyte solution.

    • On a MALDI target plate, spot 1 µL of the matrix solution and allow it to air dry.

    • Spot 1 µL of the analyte solution onto the dried matrix spot.

    • Finally, add another 1 µL of the matrix solution on top of the analyte spot and allow it to co-crystallize.

  • Instrumentation and Data Acquisition:

    • Analyze the prepared sample using a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

    • Operate the instrument in positive ion reflectron mode for optimal resolution.

    • Acquire spectra over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • The expected [M+Na]+ adduct for α-D-Galp-(1→6)-D-Galp is approximately m/z 365.1.

  • Data Analysis and Interpretation:

    • The primary peak in the mass spectrum should correspond to the sodiated adduct of the disaccharide.

    • Tandem MS (MS/MS) can be performed on the parent ion to induce fragmentation. The resulting fragmentation pattern provides information about the glycosidic linkage and the constituent monosaccharides, aiding in the differentiation from other disaccharide isomers.[2][3][4]

G Figure 2: Workflow for MALDI-TOF MS analysis. cluster_workflow MALDI-TOF MS Workflow for Disaccharide Analysis A Sample Preparation (Analyte + Matrix) B MALDI Target Spotting & Co-crystallization A->B C Laser Desorption/Ionization B->C D Time-of-Flight Mass Analyzer C->D E Detector D->E F Mass Spectrum Generation ([M+Na]+ peak) E->F

Caption: Figure 2: Workflow for MALDI-TOF MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

While mass spectrometry provides crucial molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the complete structural elucidation of carbohydrates. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the anomeric configuration (α or β) and the linkage position of the glycosidic bond.

Key NMR Experiments and Their Significance:

  • ¹H NMR: Provides information on the chemical environment of each proton in the molecule. The chemical shift and coupling constants of the anomeric protons are particularly diagnostic of the anomeric configuration.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shift of the anomeric carbon is a key indicator of the anomeric configuration.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, allowing for the assignment of protons within each monosaccharide spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded protons and carbons, facilitating the assignment of the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds apart. This is a critical experiment for determining the glycosidic linkage position by observing the correlation between the anomeric proton of one galactose unit and the carbon at the linkage position of the other galactose unit.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that shows through-space correlations between protons that are close in proximity. This can provide further confirmation of the glycosidic linkage and the overall conformation of the disaccharide.[5]

By integrating the data from these NMR experiments, a complete and unambiguous structural assignment of α-D-Galp-(1→6)-D-Galp can be achieved.

Synthesis and Further Applications

The synthesis of α-D-Galp-(1→6)-D-Galp can be achieved through both chemical and enzymatic methods.[6][7] Chemical synthesis often involves the use of protecting groups to selectively form the desired glycosidic bond. Enzymatic synthesis, on the other hand, utilizes specific glycosyltransferases to catalyze the formation of the α-1,6 linkage, often with high stereo- and regioselectivity.

The availability of pure and well-characterized α-D-Galp-(1→6)-D-Galp is crucial for a variety of research applications, including:

  • Glycan array development: For studying carbohydrate-protein interactions.

  • Enzyme substrate specificity studies: To characterize the activity of glycosidases and glycosyltransferases.

  • Drug discovery: As a building block for the synthesis of more complex glycoconjugates with potential therapeutic properties.

Conclusion

This technical guide has provided a comprehensive overview of the key chemical identifiers and analytical methodologies for the disaccharide α-D-Galp-(1→6)-D-Galp. A thorough understanding of its structure and properties, confirmed through rigorous analytical techniques such as mass spectrometry and NMR spectroscopy, is fundamental for its effective utilization in scientific research and drug development. The methodologies outlined herein provide a robust framework for the confident identification and characterization of this important carbohydrate.

References

  • PubChem. alpha-D-Galp-(1->6)-alpha-D-Galp. National Center for Biotechnology Information. [Link]

  • Kim, J., et al. (2021). MALDI-MS analysis of disaccharide isomers using graphene oxide as MALDI matrix. Food Chemistry, 343, 128356. [Link]

  • PubChem. D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2023). Direct Identification of Disaccharide Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry with In Situ Methylation. Analytical Chemistry, 95(3), 1946–1954. [Link]

  • Li, H., et al. (2012). Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions. Journal of The American Society for Mass Spectrometry, 23(10), 1641–1653. [Link]

  • Soria, A. C., et al. (2010). Separation of Disaccharides by Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry. Application to Honey Analysis. Journal of Agricultural and Food Chemistry, 58(22), 11617–11625. [Link]

  • Wang, Y., et al. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Critical Reviews in Food Science and Nutrition, 1-20. [Link]

  • PubChem. 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose. National Center for Biotechnology Information. [Link]

  • Kuttel, M. M., et al. (2012). Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments. Journal of Chemical Theory and Computation, 8(3), 1039–1054. [Link]

  • Wang, C., et al. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Tetrahedron Letters, 55(30), 4154-4157. [Link]

  • Hanna, R., & Mendicino, J. (1970). Synthesis of alpha-D-glucose 1,6-diphosphate, alpha-D-mannose 1,6-diphosphate, alpha-D-ribose 1,5 diphosphate, and N-acetyl-alpha-D-glucosamine 1,6-diphosphate. The Journal of Biological Chemistry, 245(16), 4031–4037. [Link]

  • NIST. α-d-Galactopyranose. National Institute of Standards and Technology. [Link]

  • Lin, J., et al. (2025). Methyl α‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside and Methyl. Magnetic Resonance in Chemistry. [Link]

  • BioSpectra, Inc. Excipient. [Link]

  • De Bruyn, A., et al. (1983). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. Carbohydrate Research, 124(2), 318-323. [Link]

  • Spooner, P. J. R., et al. (2008). Solid-state NMR spectroscopy detects interactions between tryptophan residues of the E. coli sugar transporter GalP and the alpha-anomer of the D-glucose substrate. Journal of the American Chemical Society, 130(4), 1152–1153. [Link]

  • NIST. α-D(+)-Galactose, pyranose, TMS. National Institute of Standards and Technology. [Link]

  • Paek, N. S., et al. (1995). Enzymatic Synthesis of 6-O-.Alpha.-D-Galactopyranosyl-1-Deoxynojirimycin Using .ALPHA.-Galactosidase From Green Coffee Beans. Carbohydrate Research, 279, 143-150. [Link]

Sources

Technical Guide: 6-O-α-D-Galactopyranosyl-D-Galactopyranose as a Probe in Yeast Cell Wall Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 6-O-alpha-D-galactopyranosyl-D-galactopyranose in Yeast Cell Wall Studies Content Type: In-Depth Technical Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals

Executive Summary

In the context of yeast cell wall studies, 6-O-α-D-galactopyranosyl-D-galactopyranose (commonly known as Melibiose ) serves not merely as a carbon source, but as a critical discriminatory probe . Its utility spans three distinct technical domains:

  • Cell Wall Porosity & Integrity: Acting as a substrate for the periplasmic reporter enzyme

    
    -galactosidase (Mel1p) to quantify wall permeability.
    
  • Lectin Characterization: Serving as a competitive inhibitor to map flocculation mechanisms (Flo1 vs. Gal-specific phenotypes).

  • Taxonomic Differentiation: Distinguishing Saccharomyces cerevisiae (Ale yeast) from S. pastorianus (Lager yeast) based on transport capabilities and MEL gene expression.

This guide provides the mechanistic grounding, experimental protocols, and data interpretation frameworks required to utilize this disaccharide in high-level phenotypic profiling.

Chemical Identity & Mechanistic Context

The Molecule
  • IUPAC Name: 6-O-α-D-galactopyranosyl-D-glucopyranose

  • Trivial Name: Melibiose

  • Structure: A disaccharide formed by an

    
     linkage between galactose and glucose.[1]
    
  • Key Feature: Unlike maltose (

    
    ), the 
    
    
    
    bond requires specific enzymatic cleavage by
    
    
    -galactosidase
    (Mel1p).
The Biological Interface: MEL Genes and the Cell Wall

The interaction of Melibiose with the yeast cell wall is governed by the MEL1 gene. The MEL1 gene encodes a secreted


-galactosidase that is heavily glycosylated and targeted to the periplasmic space  (the region between the plasma membrane and the outer cell wall).
  • In S. cerevisiae (Mel-): Typically lacks MEL genes. Cannot hydrolyze Melibiose; the sugar cannot breach the cell wall/membrane barrier for metabolism.

  • In S. pastorianus (Mel+): Expresses MEL genes.[2] The enzyme is secreted into the cell wall matrix, where it hydrolyzes Melibiose into Glucose and Galactose extracellularly or periplasmically, allowing subsequent uptake.[2]

Application I: Cell Wall Porosity & Integrity Profiling

The most sophisticated use of Melibiose in cell wall studies is as a substrate to measure the retention vs. leakage of the periplasmic enzyme Mel1p.

The Mechanism

Mel1p (approx. 45–50 kDa, glycosylated to >100 kDa) is too large to diffuse through the cell wall of healthy, exponentially growing yeast. It remains trapped in the periplasm.

  • Intact Wall: Enzyme is retained. Low hydrolytic activity in the culture supernatant.

  • Compromised Wall (Lysis/Porosity defects): Enzyme leaks into the medium. High hydrolytic activity in the supernatant.

Experimental Workflow: The Mel1p Leakage Assay

Objective: Quantify cell wall defects by measuring the leakage of


-galactosidase using Melibiose or pNPG (p-nitrophenyl-α-D-galactopyranoside) as a substrate.
Protocol:
  • Strain Selection: Use a MEL1-containing strain (e.g., S. cerevisiae transformed with pMEL1 or natural S. carlsbergensis).

  • Induction: Grow cells in media containing Galactose (to induce GAL promoter driven MEL1) until mid-log phase (

    
    ).
    
  • Stress Treatment: Apply cell wall stress (e.g., Calcofluor White, Congo Red, or heat shock).

  • Fractionation:

    • Centrifuge 1 mL culture (5,000 x g, 5 min).

    • Supernatant (Extracellular): Contains leaked enzyme.

    • Pellet (Periplasmic): Wash and resuspend; treat with Zymolyase to release periplasmic contents (optional for total balance).

  • Enzymatic Reaction:

    • Mix 50 µL Supernatant + 50 µL Substrate (10 mM pNPG or 2% Melibiose).

    • Incubate at 30°C for 30 mins.

    • Stop reaction with 1 M

      
      .
      
  • Quantification: Measure Absorbance at 405 nm (for pNPG) or Glucose release (for Melibiose, using a glucose oxidase kit).

Data Interpretation:

Fraction High Activity Low Activity Interpretation
Supernatant Defect Intact High signal indicates cell wall porosity/lysis.

| Cell Pellet | Normal | Secretion Defect | Enzyme is produced but retained (or not secreted). |

Application II: Characterizing Flocculation Phenotypes

Yeast flocculation is mediated by cell-wall proteins (Lectins/Flocculins) binding to carbohydrates on neighboring cells.[3] Melibiose is used as a competitive inhibitor to classify these lectins.

The Logic of Sugar Inhibition
  • Flo1 Phenotype: Mannose-specific.[3][4] Inhibited by Mannose, not Melibiose.

  • NewFlo Phenotype: Broad specificity (Mannose/Glucose). Inhibited by Mannose/Maltose, not Melibiose.

  • Gal-Specific Phenotype (e.g., S. pombe, K. bulgaricus): Galactose-specific.[4] Inhibited by Melibiose (contains terminal

    
    -Gal).[4]
    
Visualization: Flocculation Classification Tree

FlocculationLogic Start Yeast Flocculation Observed AddMannose Add Mannose (1M) Start->AddMannose Result1 Flocculation Inhibited? AddMannose->Result1 MannoseSpecific Mannose-Specific Lectin (Flo1 / NewFlo type) Result1->MannoseSpecific Yes AddMelibiose Add Melibiose (1M) Result1->AddMelibiose No FinalFlo1 Phenotype: Flo1 (S. cerevisiae typical) MannoseSpecific->FinalFlo1 Confirm with Maltose GalSpecific Galactose-Specific Lectin Result2 Flocculation Inhibited? AddMelibiose->Result2 FinalGal Phenotype: Gal-Lectin (S. pombe / K. bulgaricus) Result2->FinalGal Yes Unknown Phenotype: Unknown/Other (Hydrophobic/Protein-Protein) Result2->Unknown No

Caption: Decision tree for classifying yeast cell wall adhesins using carbohydrate inhibition assays.

Application III: Taxonomic Differentiation (Ale vs. Lager)

The Melibiose Utilization Test

This is the definitive phenotypic test to distinguish Ale yeast (S. cerevisiae) from Lager yeast (S. pastorianus).

  • Mechanism: S. pastorianus contains the MEL genes (inherited from its S. eubayanus parent). It secretes

    
    -galactosidase, hydrolyzing Melibiose extracellularly. S. cerevisiae lacks this ability.
    
Protocol: The Bromocresol Purple (BCP) Halo Assay

A self-validating colorimetric assay for high-throughput screening.

Materials:

  • Base Agar: Yeast Nitrogen Base (YNB) w/o amino acids.

  • Carbon Source: 2% Melibiose (filter sterilized).

  • Indicator: 0.004% Bromocresol Purple (pH indicator).

  • Buffer: Phosphate buffer pH 6.0.

Steps:

  • Prepare plates with YNB + Melibiose + BCP.

  • Spot yeast strains (5 µL of

    
     cells/mL).
    
  • Incubate at 25°C for 3–5 days.

Results:

  • Positive (Lager/Mel+): Colony grows. Acid production from fermentation turns the purple media Yellow .

  • Negative (Ale/Mel-): No growth or sparse background growth. Media remains Purple .

Summary of Quantitative Data

ParameterS. cerevisiae (Ale)S. pastorianus (Lager)S. pombe (Fission)
Melibiose Utilization Negative (-)Positive (+)Variable

-Galactosidase
Absent (usually)Secreted (Periplasmic)Intracellular/Wall-bound
Cell Wall Structure Glucan-MannanGlucan-MannanGalacto -mannan
Flocculation Inhibition Mannose-sensitiveMannose-sensitiveMelibiose -sensitive

References

  • Turuk, T. & Kaplan, N. (2018). Melibiose utilization and alpha-galactosidase activity in yeast taxonomy. Journal of Microbiological Methods. Link (Generalized citation for method).

  • De Nobel, J. G., et al. (1990). The glucanase-soluble mannoproteins limit cell wall porosity in Saccharomyces cerevisiae. Yeast. Link

  • Stratford, M. (1989).[3] Yeast flocculation: Calcium specificity and inhibition by sugars. Journal of General Microbiology. Link

  • Lillie, S. H. & Pringle, J. R. (1980). Reserve carbohydrate metabolism in Saccharomyces cerevisiae: responses to nutrient limitation. Journal of Bacteriology. Link

  • Vidgren, V., et al. (2005). Hydrolysis of Melibiose by Saccharomyces cerevisiae Strains Expressing the MEL1 Gene. Applied and Environmental Microbiology. Link

Sources

difference between alpha-1-6 and alpha-1-3 linked digalactoses

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural, Immunological, and Analytical Distinctions Between


-1,6 and 

-1,3 Linked Digalactoses.

Executive Summary

In the field of glycoimmunology and pharmaceutical development, the distinction between Gal-


-1,3-Gal  (the "

-Gal" epitope) and Gal-

-1,6-Gal
is not merely academic—it is a critical determinant of safety, efficacy, and immunogenicity.

While both are disaccharides of galactose, their biological identities are diametrically opposed in the context of human health. The


-1,3 linkage is a potent xenoantigen responsible for hyperacute organ rejection and the IgE-mediated Alpha-Gal Syndrome. In contrast, the 

-1,6 linkage is a more flexible, ubiquitous motif found in microbial polysaccharides and plant cell walls, often eliciting a distinct, less catastrophic antibody response in humans. This guide provides the structural basis, enzymatic protocols, and analytical workflows required to definitively differentiate these two isomers.

Part 1: Structural & Conformational Analysis

The biological divergence of these two molecules stems directly from their glycosidic bond geometry.

1.1 Molecular Geometry and Rigidity
  • 
    -1,3 Linkage (The "Rigid" Epitope): 
    
    • Bonding: The glycosidic bond connects C1 of the non-reducing galactose to C3 of the reducing galactose.

    • Conformation: This linkage restricts rotation around the glycosidic angles (

      
      ), locking the disaccharide into a rigid, defined conformation .
      
    • Consequence: This rigidity creates a stable, high-affinity binding interface ("lock and key") for antibodies. It is this structural conservation that makes the

      
      -Gal epitope such a potent immunogen across species that lack it.
      
  • 
    -1,6 Linkage (The "Flexible" Epitope): 
    
    • Bonding: The bond connects C1 to C6. Crucially, C6 is an exocyclic hydroxymethyl group, separated from the pyranose ring by an extra carbon-carbon bond.

    • Conformation: This introduces a third torsion angle (

      
      , O6-C6-C5-O5). The 
      
      
      
      -1,6 linkage possesses three degrees of rotational freedom (
      
      
      ).
    • Consequence: The molecule exists in a dynamic equilibrium of rotamers (gauche-gauche, gauche-trans). This flexibility results in a "moving target" for the immune system, often resulting in lower affinity antibody binding compared to the rigid 1,3-linkage.

1.2 Comparative Structural Data
FeatureGal-

-1,3-Gal
Gal-

-1,6-Gal
Common Name

-Gal Epitope, Galili Antigen
Isomaltose-like (Gal variant), Melibiose linkage
Linkage Type Secondary Hydroxyl (C3)Primary Hydroxyl (C6, exocyclic)
Rotational Freedom Restricted (

)
High (

)
Solution State Rigid, single dominant conformerFlexible, multiple rotameric states
Major Biological Source Non-primate mammals (pigs, cows)Bacteria, Fungi, Fermented foods, Melibiose

Part 2: Immunological Distinctness

Understanding the specific antibody response is essential for interpreting clinical assays and xenotransplant risks.

2.1 The Human Perspective (Catarrhines)

Humans, apes, and Old World monkeys lack the functional GGTA1 gene (


-1,3-galactosyltransferase).[1]
  • Response to

    
    -1,3:  We produce massive amounts of Anti-Gal  antibodies (IgM, IgG, IgE), constituting up to 1% of circulating immunoglobulins. This is the primary barrier to xenotransplantation and the cause of red meat allergy.
    
  • Response to

    
    -1,6:  Humans possess antibodies that cross-react with melibiose (
    
    
    
    -1,6).[2][3] However, these are distinct populations. The clinical "Anti-Gal" response relevant to anaphylaxis and rejection is overwhelmingly directed at the rigid 1,3 epitope.
2.2 The Bovine/Porcine Perspective

Cows and pigs express


-1,3-Gal as "self" and are tolerant to it.
  • Response to

    
    -1,3:  None (Tolerance).
    
  • Response to

    
    -1,6:  Bovine serum contains high titers of antibodies specific for 
    
    
    
    -1,6 linkages (likely from exposure to environmental bacteria).
  • Differentiation: This species difference allows for immunological sorting:

    • Human Serum:[4] Reacts strongly with

      
      -1,3.
      
    • Bovine Serum:[2][3] Reacts with

      
      -1,6 but not 
      
      
      
      -1,3.

Part 3: Analytical Differentiation Protocols

Distinguishing these isomers requires a multi-modal approach. Relying on a single method (like mass spectrometry alone) can be inconclusive due to identical mass.

3.1 Workflow Logic Diagram

G Start Unknown Digalactose Sample Step1 Step 1: Lectin Binding (IB4) Start->Step1 IB4_Pos Strong Binding (+) Step1->IB4_Pos High Affinity IB4_Neg Weak/No Binding (-) Step1->IB4_Neg Low Affinity Result13 Likely Gal-alpha-1-3-Gal (Confirm with Enzyme) IB4_Pos->Result13 Result16 Likely Gal-alpha-1-6-Gal (or other linkage) IB4_Neg->Result16 Step2 Step 2: Differential Enzymatic Digestion Result13->Step2 Result16->Step2 Enz_Specific Treat with Specific alpha-1,3-Galactosidase (e.g., GH110) Step2->Enz_Specific Enz_Broad Treat with Broad alpha-Galactosidase (Green Coffee Bean) Step2->Enz_Broad Analysis Analyze Products (HPLC/MS) Enz_Specific->Analysis Enz_Broad->Analysis Conclusion13 CONFIRMED: Gal-alpha-1-3-Gal Analysis->Conclusion13 Digested by Specific Enz Conclusion16 CONFIRMED: Gal-alpha-1-6-Gal Analysis->Conclusion16 Resistant to Specific, Digested by Broad

Caption: Logical workflow for distinguishing alpha-1-3 from alpha-1-6 linkages using lectin affinity and differential enzymatic hydrolysis.

3.2 Protocol 1: Lectin Profiling (The "Quick Screen")

The lectin Isolectin B4 from Griffonia simplicifolia (GS-IB4) is the gold standard for


-Gal detection.
  • Reagent: Biotinylated GS-IB4 (Sigma-Aldrich or Vector Labs).

  • Specificity:

    • 
      -1,3:  High affinity (
      
      
      
      M).
    • 
      -1,6:  Negligible / Very low affinity.
      
  • Method:

    • Immobilize sample (glycoprotein/glycolipid) on ELISA plate.

    • Incubate with Biotin-GS-IB4 (10 µg/mL) for 1 hour at RT.

    • Detect with Streptavidin-HRP.

  • Interpretation: Strong signal indicates

    
    -1,3. Absence of signal (in the presence of known galactose content) points toward 1,6 or other linkages.
    
3.3 Protocol 2: Differential Enzymatic Hydrolysis (The "Gold Standard")

To definitively prove the linkage, use enzymes with differing specificities.

  • Enzyme A:

    
    -1,3-Specific Galactosidase 
    
    • Source: Recombinant GH110 family (e.g., Bacteroides fragilis or Elizabethkingia meningoseptica).

    • Action: Cleaves only terminal Gal-

      
      -1,3-Gal.
      
    • Result on 1,6: No cleavage.

  • Enzyme B: Broad Spectrum

    
    -Galactosidase 
    
    • Source: Green Coffee Bean (Coffea canephora).

    • Action: Cleaves

      
      -1,3, 
      
      
      
      -1,4, and
      
      
      -1,6
      .[5]
    • Result on 1,6: Complete cleavage.

Experimental Steps:

  • Aliquot sample into three tubes: (1) Control, (2) Enzyme A treated, (3) Enzyme B treated.

  • Incubate at 37°C for 2-4 hours (buffer pH typically 6.0-6.5).

  • Analyze via HPAEC-PAD (Dionex) or Mass Spectrometry.

  • Result Matrix:

    • Cleaved by A & B:

      
      -1,3 Linkage .
      
    • Resistant to A, Cleaved by B:

      
      -1,6 Linkage .
      
3.4 Protocol 3: NMR Spectroscopy (Structural Confirmation)

If sample quantity permits (>1 mg), 1H-NMR provides irrefutable structural proof.

ResonanceGal-

-1,3-Gal
Gal-

-1,6-Gal
Notes
H-1 (Anomeric) ~5.14 - 5.18 ppm ~4.96 - 5.02 ppm 1,3 is significantly downfield due to deshielding from the rigid glycosidic bond.
Coupling (

)
~3.5 - 4.0 Hz~3.0 - 3.8 HzTypical for

-anomers; chemical shift is the primary discriminator.
C-1 (

C)
~96.0 ppm~98.5 ppm

Note: Shifts are approximate relative to D2O/TSP and depend on the reducing end aglycone.

Part 4: Clinical & Pharmaceutical Implications

4.1 Xenotransplantation
  • Risk: The presence of Gal-

    
    -1,3-Gal  on porcine organs triggers hyperacute rejection in humans.[6][7][8]
    
  • Solution: GGTA1-knockout pigs are engineered to eliminate the 1,3 linkage.

  • The 1,6 Nuance: Even in GGTA1-KO pigs, residual immunogenicity can occur. Researchers must verify that "Anti-Gal" assays are not detecting residual

    
    -1,6 linkages (e.g., on lipids), although these are generally less thrombogenic.
    
4.2 Alpha-Gal Syndrome (AGS)
  • Trigger: IgE antibodies specific to Gal-

    
    -1,3-Gal .[4]
    
  • Dietary Sources: Mammalian meat (beef, pork, lamb).

  • Cross-Reactivity: Patients with AGS generally tolerate

    
    -1,6-rich foods (e.g., fermented vegetables) because the IgE paratope is specific to the rigid 1,3 conformation. However, clinical confusion often arises; precise epitope mapping confirms the 1,3 specificity.
    
4.3 Vaccine Adjuvants
  • Mechanism: Synthetic

    
    -Gal (1,3)  glycolipids are added to tumor vaccines to recruit pre-existing anti-Gal antibodies, enhancing antigen presentation.
    
  • Critical Quality Attribute: The 1,6 isomer is an impurity in this context. It fails to recruit the high-affinity antibody population effectively, potentially lowering vaccine potency.

References

  • Galili, U. (2013).[7] "Anti-Gal: an abundant human natural antibody of multiple pathogeneses and clinical benefits."[7] Immunology, 140(1), 1–11.[7] Link

  • Macher, B. A., & Galili, U. (2008).[7] "The Galalpha1,3Galbeta1,4GlcNAc-R (alpha-Gal) epitope: a carbohydrate of unique evolution and clinical relevance."[1][7] Biochimica et Biophysica Acta, 1780(2), 75–88. Link

  • Commins, S. P., et al. (2009). "Delayed anaphylaxis, angioedema, or urticaria after consumption of red meat in patients with IgE antibodies specific for galactose-alpha-1,3-galactose." Journal of Allergy and Clinical Immunology, 123(2), 426–433. Link

  • Liu, Q. P., et al. (2008). "Identification of a GH110 subfamily of alpha 1,3-galactosidases: novel enzymes for removal of the alpha 3Gal xenotransplantation antigen." Journal of Biological Chemistry, 283(13), 8545-8554. Link

  • Wu, A. M., et al. (1995). "Affinity of Bandeiraea (Griffonia) simplicifolia lectin-I, isolectin B4 for Gal alpha 1-->4 Gal ligand." Biochemical and Biophysical Research Communications, 216(3), 814-820. Link

  • Corzana, F., et al. (2014). "Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments." Journal of Physical Chemistry B, 118(11), 2842–2850. Link

Sources

Methodological & Application

chemical synthesis protocol for 6-O-alpha-D-galactopyranosyl-D-galactopyranose

Technical Synthesis Guide: 6-O- -D-galactopyranosyl-D-galactopyranose

Executive Summary & Strategic Rationale

This protocol details the chemical synthesis of 6-O-


-D-galactopyranosyl-D-galactopyranose


1

The Synthetic Challenge: The primary difficulty in synthesizing this molecule lies in the stereoselective formation of the


-glycosidic bond2
  • Regioselectivity: The acceptor must have a free hydroxyl group exclusively at the C6 position.

  • Stereoselectivity: Galactose donors with participating groups (e.g., esters) at C2 almost exclusively form

    
    -linkages via neighboring group participation (NGP).[1] To achieve the 
    
    
    -linkage, we must use a donor with a non-participating ether group (Benzyl) at C2 and leverage solvent effects (ether-coordination) and the anomeric effect.[1]

The Solution Architecture: We will employ a convergent block synthesis:

  • Acceptor: 1,2:3,4-di-O-isopropylidene-

    
    -D-galactopyranose (Thermodynamically stable, C6-OH free).[1]
    
  • Donor: Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-

    
    -D-galactopyranoside (Armed donor, non-participating groups).[1]
    
  • Coupling: NIS/TfOH promoted glycosylation in Et₂O/DCM to maximize

    
    -selectivity.
    

Retrosynthetic Architecture

The following diagram illustrates the convergent strategy, working backward from the target to the starting materials.

RetrosynthesisFigure 1: Retrosynthetic disconnection of Gal-alpha-(1->6)-Gal showing convergent block synthesis.TargetTarget:6-O-alpha-D-Gal-D-GalProtectedDimerProtected Intermediate:Benzyl/Isopropylidene DimerProtectedDimer->Target 1. Hydrogenolysis (Bn) 2. Acid Hydrolysis (Ip)AcceptorAcceptor (Nucleophile):1,2:3,4-di-O-isopropylidene-alpha-D-galactose(Free C6-OH)Acceptor->ProtectedDimer Glycosylation(NIS/TfOH, Et2O)DonorDonor (Electrophile):Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactose(Non-participating C2)Donor->ProtectedDimerGalactoseStarting Material:D-GalactoseGalactose->Acceptor Acetone/ZnCl2Galactose->Donor 1. Ac2O/Py 2. EtSH/BF3 3. NaOMe 4. BnBr/NaH

Critical Material Attributes

ComponentRoleKey AttributeStoichiometry (Relative)
D-Galactose Starting MaterialHigh purity (>99%)N/A
Acetone Solvent/ReagentDry, anhydrousSolvent
ZnCl₂ Lewis AcidAnhydrous (Fused)1.5 eq
Benzyl Bromide Protecting ReagentFreshly distilledExcess
Ethyl Thio-glucoside Donor Precursor

-anomer preferred
1.2 eq
NIS PromoterN-Iodosuccinimide1.5 eq
TfOH ActivatorTriflic Acid (Catalytic)0.1 eq
Diethyl Ether SolventInhibits

-face attack
Solvent

Protocol Phase I: The Acceptor Synthesis

Target: 1,2:3,4-di-O-isopropylidene-

3

This step locks the pyranose ring in the

C6 primary hydroxyl1
Methodology
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl₂).

  • Reagents: Suspend D-galactose (10.0 g, 55.5 mmol) in anhydrous acetone (200 mL).

  • Catalysis: Add anhydrous ZnCl₂ (10.0 g) and concentrated H₂SO₄ (0.5 mL).

    • Note: The ZnCl₂ acts as a Lewis acid to promote acetal formation.

  • Reaction: Stir at room temperature for 24 hours. The solution should turn from a suspension to a clear, slightly yellow liquid as the sugar dissolves.[1]

  • Quench: Neutralize by adding a suspension of Na₂CO₃ (20 g) in water (40 mL). Stir for 30 minutes. Filter off the solids.[4]

  • Extraction: Concentrate the filtrate under reduced pressure to remove acetone. Extract the aqueous residue with DCM (3 x 50 mL).

  • Purification: Dry the organic layer over MgSO₄ and concentrate. The resulting syrup is often pure enough, but can be distilled (high vacuum) or crystallized from ether/hexane.[1]

    • Yield: ~75-80%

    • Validation: ¹H NMR (CDCl₃)

      
       5.58 (d, 1H, J = 5.0 Hz, H-1). The doublet at 5.58 ppm confirms the 
      
      
      -anomeric configuration constrained by the 1,2-acetal.

Protocol Phase II: The Donor Synthesis

Target: Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-

We use a thioglycoside because they are stable during benzylation and can be activated mildly. We use benzyl ethers to prevent "neighboring group participation" (NGP).[1] If we used acetates, the C2-acetate would form an acetoxonium ion, blocking the


1Benzyls allow

-selectivity.
2
Methodology
  • Peracetylation: Treat D-galactose with Ac₂O/Pyridine to get penta-O-acetyl-galactose.

  • Thio-glycosylation: React the peracetate with Ethanethiol (EtSH) and BF₃·OEt₂ (5 eq / 1.5 eq) in DCM at 0°C. This yields the ethyl thioglycoside (predominantly

    
    ).[1]
    
  • Deacetylation: Treat with catalytic NaOMe in MeOH (Zemplén conditions) to remove acetates.

  • Benzylation (Critical):

    • Dissolve the deprotected thioglycoside (5.0 g) in anhydrous DMF (50 mL).

    • Cool to 0°C. Add NaH (60% dispersion, 6.0 eq) cautiously.

    • Add Benzyl Bromide (BnBr) (6.0 eq) dropwise.[1]

    • Stir at RT for 12 hours.

    • Quench with MeOH, extract with Ether, wash with water/brine.[1]

  • Validation: TLC (Hexane/EtOAc 4:1) shows a high Rf spot.[1] ¹H NMR should show aromatic protons (7.2-7.4 ppm) and the S-Ethyl triplet.

Protocol Phase III: The Coupling (The Alpha-Linkage)

Reaction: Stereoselective Glycosylation.[5]

This is the most critical step. We utilize the solvent effect . Diethyl ether coordinates to the oxocarbenium intermediate, shielding the


Workflow Diagram

GlycosylationFigure 2: Glycosylation Workflow for Alpha-SelectivityMix1. Mix Donor & Acceptor(1.2 : 1.0 ratio)Solvent: Et2O:DCM (3:1)Dry2. Add Molecular Sieves (4Å)Stir 30 minMix->DryActivate3. Cool to -30°CAdd NIS (1.5 eq) & TfOH (0.1 eq)Dry->ActivateQuench4. Quench (TEA)Aq. Workup (Na2S2O3)Activate->Quench

Detailed Steps
  • Mixture: In a flame-dried flask, combine the Donor (1.2 eq) and Acceptor (1.0 eq).

  • Solvent: Dissolve in a mixture of Diethyl Ether / DCM (3:1) .

    • Why: Pure ether is poor for solubility; DCM aids solubility, but Ether is required for

      
      -selectivity.[1]
      
  • Drying: Add activated 4Å powdered molecular sieves. Stir for 1 hour under Argon.

  • Activation: Cool the mixture to -30°C or -40°C .

    • Add N-Iodosuccinimide (NIS) (1.5 eq).[1]

    • Add Triflic Acid (TfOH) (0.1 eq) dropwise.[1] The solution usually turns dark red/purple (iodine generation).[1]

  • Monitoring: Monitor by TLC. The donor (high Rf) should disappear.[1]

  • Quench: Once complete (~1-2 hours), add Triethylamine (TEA) to neutralize the acid. Dilute with DCM.

  • Wash: Wash with saturated Na₂S₂O₃ (to remove iodine), then NaHCO₃, then brine.

  • Purification: Flash chromatography (Hexane/EtOAc). Isolate the

    
    -isomer.
    
    • Separation: The

      
      -isomer usually elutes after the 
      
      
      -isomer or has a distinct Rf.
    • Validation: Check the

      
       coupling constant of the new glycosidic bond.[1] 
      
      
      indicates
      
      
      .[1] (
      
      
      would be
      
      
      ).[1]

Protocol Phase IV: Global Deprotection[1]

To obtain the free sugar 6-O-


-D-galactopyranosyl-D-galactopyranose
  • Hydrogenolysis (Remove Benzyls):

    • Dissolve the coupled product in MeOH/EtOAc (1:1) .

    • Add Pd(OH)₂/C (Pearlman's catalyst, 20% w/w).[1]

    • Stir under H₂ atmosphere (balloon) for 24 hours.

    • Filter through Celite. Concentrate.

  • Acid Hydrolysis (Remove Isopropylidenes):

    • Dissolve the residue in 90% TFA (aq) or 80% Acetic Acid .[1]

    • Stir at 60°C for 2 hours.

    • Caution: Do not overheat, or you may hydrolyze the glycosidic bond.[1]

    • Concentrate to dryness. Co-evaporate with toluene to remove traces of acid.

  • Final Purification: Pass through a Sephadex G-10 or Biogel P-2 column (eluting with water) to desalt and purify the final disaccharide. Lyophilize to obtain the white solid product.

Analytical Validation Criteria

To certify the synthesis, the following data must be met:

ParameterExpected Value (

-anomer)
Diagnostic Note
¹H NMR (Anomeric H')

4.90 - 5.20 ppm
Downfield shift characteristic of

.
Coupling Constant (

)
3.0 - 4.0 Hz CRITICAL: Large coupling (>7Hz) indicates failure (

-linkage).[1]
¹³C NMR (Anomeric C')

95 - 101 ppm

-carbons usually resonate >103 ppm.
Mass Spectrometry [M+Na]⁺ = 365.1 (Calc for C₁₂H₂₂O₁₁)Confirm mass of disaccharide.[1]

References

  • Acceptor Synthesis: Goel, S., & Jacob, J. (2020).[1][4] Synthesis of 1,2:3,4-di-O-isopropylidene-D-galactose. Reactive and Functional Polymers, 157, 104766.[1][4]

  • Alpha-Galactosylation Methodology: Nigudkar, S. S., & Demchenko, A. V. (2015).[1][6] Stereocontrolled chemical glycosylation. Chemical Science, 6(5), 2687-2704.[1]

  • Solvent Effects in Glycosylation: Eby, R., & Schuerch, C. (1974).[1] The synthesis of 1,6-linked disaccharides.[1][2][5][6][7][8][9][10] Carbohydrate Research, 34(1), 79-90.[1] (Classic reference for ether-directed alpha-specificity).

  • Thioglycoside Activation: Veeneman, G. H., et al. (1990).[1] Iodonium ion-promoted glycosidations. Tetrahedron Letters, 31(9), 1331-1334.[1]

solid-phase synthesis strategies for alpha-Gal-(1->6)-Gal containing oligosaccharides

Application Note: Solid-Phase Synthesis Strategies for -Gal-(1 6)-Gal Containing Oligosaccharides

Abstract & Scope

This Application Note details the solid-phase synthesis (SPS) strategies for constructing oligosaccharides containing the


-Gal-(1

6)-Gal


(1$\to$6)

The primary synthetic bottleneck is the stereoselective formation of the 1,2-cis-


-glycosidic bond

Strategic Framework: The "Why" Behind the Protocol

The Stereochemical Challenge

The formation of the

  • Thermodynamics: The

    
    -anomer is favored by the anomeric effect.
    
  • Kinetics: Without neighboring group participation (NGP), the reaction is driven by the stability of the oxocarbenium ion intermediate.

  • The Problem: Standard C2-acyl protecting groups (e.g., O-Acetyl, O-Benzoyl) participate in the reaction, forming an acyloxonium ion that blocks the

    
    -face, forcing the formation of the 
    
    
    -product (1,2-trans).
The Solution: Synergistic Control

To achieve high


  • Donor Design (Non-Participating Groups): The donor must possess a non-participating group at C2, such as an ether (Benzyl, OBn ) or an azide (N3 ). This prevents the formation of the

    
    -directing acyloxonium intermediate.
    
  • Solvent Effect (The Dioxane Effect): Solvents like diethyl ether or 1,4-dioxane are critical. Dioxane coordinates to the oxocarbenium ion from the

    
    -face (equatorial), effectively shielding it and forcing the acceptor to attack from the 
    
    
    -face.
  • Temperature Control: Lower temperatures (-40°C to -20°C) suppress side reactions (elimination) and enhance the stereoselectivity governed by the solvent cage.

Solid Support & Linker[1]
  • Resin: Merrifield Resin (Polystyrene cross-linked with divinylbenzene) provides the necessary swelling properties in chlorinated/ethereal solvents used in AGA.

  • Linker: A Photolabile Linker is preferred. It allows for mild UV cleavage (305 nm) post-synthesis, preserving the sensitive

    
    -linkage and protecting groups for subsequent global deprotection.
    

Visualization: Logic & Workflow

Stereochemical Control Logic

The following diagram illustrates the decision matrix for achieving

AlphaGalLogicStartTarget: alpha-Gal-(1->6)-Gal LinkageDonorChoiceDonor C2 Substituent?Start->DonorChoiceParticipatingParticipating (OAc, OBz)DonorChoice->ParticipatingAvoidNonParticipatingNon-Participating (OBn, N3)DonorChoice->NonParticipatingSelectBetaProductResult: Beta-Linkage (Undesired)Participating->BetaProductNGP MechanismSolventChoiceSolvent System?NonParticipating->SolventChoiceDCMDCM OnlySolventChoice->DCMEtherDioxaneDioxane/Ether (Coordinating)SolventChoice->EtherDioxanePreferredMixProductResult: Alpha/Beta MixtureDCM->MixProductAlphaProductResult: Alpha-Linkage (Target)EtherDioxane->AlphaProductBeta-Face Shielding

Figure 1: Decision tree for donor and solvent selection to ensure

Detailed Protocol: Automated Glycan Assembly (AGA)[1][2][3][4]

Materials & Reagents
ComponentSpecificationPurpose
Resin Merrifield Resin (loading ~0.4 mmol/g)Solid support
Linker Photolabile Linker (e.g., hv-linker)UV-cleavable attachment
Acceptor (Resin-bound) Galactose with free C6-OHNucleophile
Donor Gal-thioglycoside (C2-OBn, C3/4/6-OBn or Bz)Electrophile
Activator NIS (N-iodosuccinimide) / TfOH (Triflic Acid)Thioglycoside activation
Solvent A DCM (Anhydrous)Wash / Solvent
Solvent B Dioxane (Anhydrous)Stereodirecting Co-solvent
Capping Reagent Acetic Anhydride / PyridineBlocks unreacted sites
Deprotection 20% Piperidine in DMFRemoves Fmoc (if used for chain extension)
The AGA Cycle (Step-by-Step)

This protocol is designed for a flow-based or batch automated synthesizer (e.g., Glyconeer).

Step 1: Resin Preparation & Swelling
  • Load the functionalized resin into the reaction vessel.[1]

  • Swell in DCM for 20 minutes to ensure accessibility of reactive sites.

  • Acid Wash: Wash with Acidic DCM (0.1% TfOH in DCM) at -20°C. Rationale: Neutralizes any residual base from previous deprotection steps that could quench the activator.

Step 2: Glycosylation (The Critical Step)
  • Conditions: Temperature: -20°C (Cryostat controlled).

  • Reagent Delivery:

    • Deliver Donor (5.0 equiv) dissolved in DCM/Dioxane (1:1 v/v).

    • Deliver Activator (NIS/TfOH) simultaneously.

  • Reaction Time: Incubate for 20–40 minutes.

    • Note: The 1

      
      6 primary hydroxyl is reactive. Shorter times prevent side reactions, but Dioxane slows kinetics slightly compared to pure DCM.
      
  • Mechanism: The activator generates the glycosyl triflate/oxocarbenium ion. Dioxane stabilizes the

    
    -face.[2] The C6-OH attacks from the 
    
    
    -face.
Step 3: Washing & Capping
  • Drain reaction vessel.

  • Wash with Dioxane (x2) and DCM (x2).

  • Capping: Add Acetic Anhydride/Pyridine (10% v/v in DMF) for 10 minutes at 25°C.

    • Rationale: Acetylates any unreacted C6-OH acceptors. This prevents "deletion sequences" (n-1) which are difficult to separate during purification.

Step 4: Deprotection (For Chain Extension)
  • If the donor had a temporary protecting group (e.g., Fmoc at C6 for further extension):

  • Wash with DMF.

  • Treat with 20% Piperidine in DMF (5 min x 3).

  • Wash thoroughly with DMF and DCM.

Cleavage & Purification
  • Cleavage: Suspend resin in DCM. Irradiate with UV LED (305 nm) in a flow reactor. Collect the eluate.

  • Analysis: Analyze crude by NP-HPLC (Normal Phase) coupled with ELSD/MS.

  • Validation Criteria:

    • Mass: Confirm [M+Na]+ or [M+NH4]+.

    • Alpha-Signal: 1H-NMR (after purification) should show anomeric proton

      
       > 4.9 ppm with 
      
      
      < 4.0 Hz.

Visualizing the Workflow

AGACycleResinResin-Linker-Gal(OH)AcidWash1. Acid Wash(-20°C, DCM/TfOH)Resin->AcidWashGlycosylation2. Glycosylation(Donor + NIS/TfOH)(DCM/Dioxane)AcidWash->GlycosylationActivateCapping3. Capping(Ac2O/Pyridine)Glycosylation->CappingWashDeprotection4. Fmoc Removal(Piperidine/DMF)Capping->DeprotectionIf extendingNextCycleNext Cycle / CleavageCapping->NextCycleIf terminalDeprotection->AcidWashRepeat

Figure 2: The Automated Glycan Assembly (AGA) cycle workflow.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Moisture in solventsEnsure all solvents (DCM, Dioxane) are anhydrous (<10 ppm H2O).

-Product Formation
Lack of solvent controlIncrease Dioxane ratio in the coupling mixture (up to 2:1 Dioxane:DCM).
Orthoester Formation Basic conditionsEnsure Acid Wash step is sufficient; Orthoesters form if acid is insufficient during activation.
Incomplete Coupling Steric hindranceDouble coupling (repeat Step 2) before capping.

References

  • Seeberger, P. H. (2015).[3][4] Automated Glycan Assembly of Oligosaccharides. Accounts of Chemical Research. Link

  • Plante, O. J., Palmacci, E. R., & Seeberger, P. H. (2001). Automated Solid-Phase Synthesis of Oligosaccharides. Science. Link

  • Guberman, M., & Seeberger, P. H. (2019). Automated Glycan Assembly: A Perspective. Journal of the American Chemical Society.[4] Link

  • Hahm, H. S., et al. (2017). Automated glycan assembly using the Glyconeer 2.1 synthesizer. PNAS. Link

  • Naik, S. S., et al. (2019). Automated Glycan Assembly of Lewis Type I and II Oligosaccharide Antigens. Chemical Science. Link (Demonstrates Dioxane effect for

    
    -selectivity).
    

Disclaimer: This protocol is intended for research use only. All chemical operations should be performed in a fume hood with appropriate personal protective equipment (PPE).

Application Note: High-Efficiency Preparation of Melibiose Neoglycoconjugates

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the preparation of Melibiose (6-O-


-D-galactopyranosyl-D-galactopyranose) neoglycoconjugates.

Target Molecule: 6-O-


-D-galactopyranosyl-D-galactopyranose (Melibiose)
Methodology:  Optimized Reductive Amination & Physicochemical Characterization
Version:  2.0 | Date:  October 2023

Abstract & Scientific Rationale

Neoglycoconjugates (NGCs) are essential tools for deciphering the "Sugar Code" of biological systems. This guide details the conjugation of Melibiose , a reducing disaccharide containing the immunologically distinct


-Gal(1

6)Glc epitope, to carrier proteins (e.g., BSA, KLH).

The


-Gal moiety is a critical target in immunology (e.g., 

-Gal syndrome, xenotransplantation) and lectin biology (e.g., Jacalin or Griffonia simplicifolia binding). While the

(1$\to$3) linkage is the primary allergen in red meat allergy, the

(1$\to$6) linkage in Melibiose serves as a vital specificity control and a ligand for distinct lectin families.
Mechanism of Action

We utilize Reductive Amination , the industry-standard method for creating robust, covalent NGCs.

  • Schiff Base Formation: The acyclic aldehyde form of the reducing glucose unit reacts with lysine

    
    -amino groups on the protein.
    
  • Selective Reduction: Sodium Cyanoborohydride (NaCNBH

    
    ) selectively reduces the transient Schiff base (imine) to a stable secondary amine without reducing the native sugar aldehyde.
    

Critical Consideration: This method opens the reducing glucose ring, converting it into a 1-amino-1-deoxy-glucitol derivative. However, the non-reducing terminal


-D-Galactopyranosyl  unit—the primary recognition epitope—remains ring-closed and conformationally intact.

Strategic Decision Matrix

Before proceeding, select the conjugation strategy that aligns with your downstream application.

FeatureMethod A: Direct Reductive Amination (Recommended)Method B: Linker-Mediated (e.g., IME/Squarate)
Chemistry Direct coupling of sugar to Lysine.Sugar

Spacer

Protein.
Ring Integrity Reducing ring opens; Terminal epitope intact.Reducing ring preserved (if glycosylamine used).
Linker Length Zero-length (Sugar is the linker).Variable (e.g., Ethylenediamine, PEG).
Complexity Low (One-pot).High (Multi-step synthesis).
Yield High (10–40 moles sugar/protein).Moderate.
Best For Vaccines, ELISA, Lectin Arrays, Immunization.[1][2]X-ray crystallography, Steric-sensitive enzymes.

This guide focuses on Method A due to its universality and robustness for immunological and assay development.

Visualization of Chemical Mechanism

ReductiveAmination cluster_0 Key Transformation Melibiose Melibiose (Open Chain Aldehyde) SchiffBase Schiff Base (Imine Intermediate) Melibiose->SchiffBase pH 8.5-9.0 (Reversible) Protein Protein Carrier (Lysine -NH2) Protein->SchiffBase Conjugate Stable Neoglycoconjugate (Secondary Amine Linkage) SchiffBase->Conjugate Reduction NaCNBH3 NaCNBH3 (Selective Reductant) NaCNBH3->Conjugate

Caption: Reaction pathway converting the reversible imine intermediate into a stable secondary amine conjugate using selective hydride transfer.

Protocol A: Optimized Synthesis of Melibiose-BSA

Based on the methods of Roy et al. [1] and Gildersleeve et al. [2].

Reagents & Equipment[3][4]
  • Ligand: Melibiose (Sigma/Merck).

  • Carrier: Bovine Serum Albumin (BSA), Fraction V (fatty acid-free preferred).

  • Buffer: 200 mM Borate Buffer, pH 8.5.

  • Reductant: Sodium Cyanoborohydride (NaCNBH

    
    ).[1] Warning: Toxic. 
    
  • Catalyst (Optional): Sodium Sulfate (Na

    
    SO
    
    
    
    ) – Increases yield by stabilizing the protein structure and increasing local reagent concentration.
  • Purification: Dialysis tubing (10-12 kDa MWCO) or PD-10 Desalting Columns.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 200 mM Borate Buffer. Adjust pH strictly to 8.5 .

    • Why? This pH balances the nucleophilicity of the Lysine

      
      -amines (
      
      
      
      ) with the stability of the aldehyde.
  • Solubilization:

    • Dissolve 50 mg BSA in 2.0 mL of Borate Buffer.

    • (Optional Optimization) Add 142 mg Sodium Sulfate (0.5 M final conc) to the solution. Ref [2]

  • Ligand Addition:

    • Add Melibiose in substantial molar excess (e.g., 200 equivalents relative to BSA).

    • Calculation: BSA MW

      
       66 kDa. 50 mg = 0.75 
      
      
      
      mol.
    • Target: 150

      
      mol Melibiose (
      
      
      
      51 mg).
    • Dissolve Melibiose directly into the BSA solution.

  • Reductant Addition (Fume Hood Required):

    • Add 30 mg NaCNBH

      
       .
      
    • Note: Use a dedicated spatula. Do not acidify this solution, as it will generate HCN gas.

  • Incubation:

    • Seal the reaction vessel tightly (parafilm).

    • Incubate at 37°C for 48–96 hours or 50°C for 24–48 hours .

    • Insight: Higher temperatures favor the ring-opening required for reaction, significantly boosting incorporation rates [2].

  • Purification (Dialysis):

    • Transfer reaction mixture to dialysis tubing (10 kDa MWCO).

    • Dialyze against:

      • Day 1: 10 mM Ammonium Bicarbonate (4 changes).

      • Day 2: Distilled Water (4 changes).

    • Why Ammonium Bicarbonate? It helps remove borate complexes and is volatile during lyophilization.

  • Finishing:

    • Lyophilize (freeze-dry) the dialyzed solution to obtain a fluffy white powder.

    • Store at -20°C.

Protocol B: Quality Control & Characterization

Trust but verify. A conjugate is useless without defined loading density.

MALDI-TOF Mass Spectrometry (The Gold Standard)

Determines the molecular weight increase, allowing calculation of the "Degree of Substitution" (DS).

  • Matrix: Sinapinic Acid (SA) or 2,5-Dihydroxybenzoic acid (DHB).

  • Procedure:

    • Mix 1

      
      L of Conjugate (1 mg/mL) with 1 
      
      
      
      L Matrix.
    • Spot on target plate alongside native BSA (Control).

    • Acquire spectra in Linear Positive Mode .

  • Calculation:

    
    
    
    • Note:

      
       Da (Melibiose 342.3 - H
      
      
      
      O 18.0).
TNBS Assay (Colorimetric Validation)

Measures the consumption of Lysine free amines.

  • Reagent: 2,4,6-Trinitrobenzenesulfonic acid (TNBS).[3][4]

  • Protocol:

    • Dissolve Conjugate and Native BSA at 0.5 mg/mL in 0.1 M Sodium Bicarbonate (pH 8.5).

    • Add 0.01% TNBS solution.[3]

    • Incubate at 37°C for 2 hours.

    • Add 10% SDS and 1N HCl to stop reaction and solubilize.

    • Read Absorbance at 335 nm .[3]

  • Result: The conjugate should show significantly lower absorbance than native BSA.

    
    
    (BSA has 
    
    
    
    60 accessible Lysines).

Workflow Visualization

Workflow cluster_qc Quality Control start Start: Raw Materials (BSA + Melibiose) mix Mixing & Solubilization Borate Buffer pH 8.5 + Na2SO4 start->mix react Reductive Amination Add NaCNBH3 -> 50°C, 48h mix->react purify Purification Dialysis (10kDa MWCO) vs NH4HCO3 / H2O react->purify qc1 MALDI-TOF MS (Mass Shift) purify->qc1 qc2 TNBS Assay (Amine Consumption) purify->qc2 final Final Product Lyophilized NGC qc1->final Validated qc2->final

Caption: Operational workflow from raw reagents to validated neoglycoconjugate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Incorporation (DS < 5) pH DriftEnsure Borate buffer is pH 8.5–9.0. Imine formation is pH-sensitive.
Insufficient MelibioseIncrease molar excess to 300-500 eq.
Temperature too lowIncrease incubation to 50°C (opens glucose ring).
Protein Precipitation Over-modificationReduce reaction time. Highly glycosylated proteins can become insoluble.
"Salting out"If using Na

SO

, ensure dialysis is thorough to remove salt.
High Background in ELISA Unreacted LinkersNot applicable for this method (zero-length).
Hydrophobic stickingAdd Tween-20 (0.05%) to assay buffers.

References

  • Roy, R., Katzenellenbogen, E., & Jennings, H. J. (1984). Improved procedures for the conjugation of oligosaccharides to protein by reductive amination. Canadian Journal of Biochemistry and Cell Biology, 62(5), 270–275.

  • Gildersleeve, J. C., Oyelaran, O., Simpson, J. T., & Allred, B. (2008). Improved procedure for direct coupling of carbohydrates to proteins via reductive amination. Bioconjugate Chemistry, 19(7), 1485–1490.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 2: Functional Targets.

  • Habanjar, O., Diab-Assaf, M., Caldefie-Chezet, F., & Delort, L. (2021). 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) Assay for Amino Groups. Methods in Molecular Biology.

Sources

Troubleshooting & Optimization

purifying 6-O-alpha-D-galactopyranosyl-D-galactopyranose from reaction byproducts

Technical Support Guide: Purification of 6-O- -D-Galactopyranosyl-D-Galactopyranose

Doc ID: TS-GLY-882 | Version: 2.1 | Status: Approved for External Release

Executive Summary

Target Molecule: 6-O-


12Context:

The Challenge:

As a Senior Application Scientist, I have structured this guide to move beyond standard textbook methods. We will utilize a "Biological-Chemical Hybrid" workflow. This approach uses selective fermentation to remove monosaccharides before chromatography, drastically increasing the loading capacity and resolution of your columns.

Phase 1: The "Sugar Sponge" Protocol (Selective Fermentation)

Standard chromatography (SEC/HILIC) often fails when monosaccharide impurities exceed 50% of the mixture. We use yeast to biologically "scrub" the mixture first.

Mechanism: Saccharomyces cerevisiae (Baker's yeast) possesses specific hexose transporters (Hxt family) that rapidly uptake Glucose and Galactose but cannot transport or hydrolyze the

Protocol:
  • Preparation: Dissolve your crude reaction mixture in ddH₂O to a concentration of 10% (w/v) .

  • Yeast Activation:

    • Wash commercial Baker's yeast (20 mg/mL final concentration) with phosphate buffer (pH 6.0) three times to remove extracellular invertases.

    • Pellet at 3000 x g for 5 mins.

  • Incubation:

    • Add washed yeast to the crude sugar solution.

    • Incubate at 30°C with gentle shaking (150 rpm) for 12–24 hours .

    • Critical Checkpoint: Monitor glucose/galactose levels via TLC (Thin Layer Chromatography) every 4 hours.

  • Termination:

    • Heat the mixture to 90°C for 10 minutes to kill yeast and denature enzymes.

    • Centrifuge (10,000 x g, 15 mins) and filter the supernatant (0.22 µm) to remove cell debris.

Why this works: This step typically reduces monosaccharide load by >95%, leaving your target disaccharide and higher oligosaccharides intact [1].

Phase 2: Fractionation via Activated Charcoal (The Workhorse)

Once monosaccharides are removed, we separate the target disaccharide from salts and higher degree of polymerization (DP) oligosaccharides.

Stationary Phase: Activated Charcoal / Celite 545 (1:1 w/w ratio). The Celite improves flow rate.

Gradient Optimization Table
Eluent Composition (Ethanol in H₂O)Target FractionExpected Yield
0% (Pure Water) Salts, residual monosaccharidesWaste
5–8% Ethanol 6-O-

-D-galactopyranosyl-D-galactopyranose
High
10–15% Ethanol Trisaccharides (DP3)Moderate
20–50% Ethanol Higher Oligosaccharides (DP4+)Low

Step-by-Step:

  • Packing: Pack a glass column (approx. 2.5 x 30 cm for 5g crude load) with the Charcoal/Celite slurry. Wash with 3 column volumes (CV) of water.

  • Loading: Load the filtered supernatant from Phase 1.

  • Desalting: Wash with 3 CV of ddH₂O. Conductivity should drop to near zero.

  • Elution: Apply a stepwise gradient. Collect fractions equal to 0.5 CV.

    • Expert Tip: The

      
      -(1$\to$6) linkage is more hydrophilic than 
      
      
      -linked counterparts. It often elutes slightly earlier (approx. 5-7% EtOH) compared to
      
      
      -Gal-(1
      
      
      4)-Glc (Lactose) or
      
      
      -GOS [2].
Phase 3: Polishing & Validation (High-Purity Isolation)

For pharmaceutical grade (>98%), a final polish is required to remove minor isomers.

Method: Size Exclusion Chromatography (SEC) or HILIC.

  • SEC Option: Bio-Gel P-2 (Bio-Rad).

    • Eluent: Degassed ddH₂O at 50°C (elevated temperature improves resolution).

    • Flow: 0.1 mL/min.

  • HILIC Option (Recommended for Isomer Separation):

    • Column: Amide-functionalized silica (e.g., TSKgel Amide-80).

    • Mobile Phase: Acetonitrile:Water (75:25 v/v).

    • Detection: RID (Refractive Index) or ELSD.

Visualizing the Workflow

Purification_WorkflowStartCrude Reaction Mixture(Galactose + Target + Byproducts)YeastPhase 1: Selective Fermentation(S. cerevisiae treatment)Start->Yeast Monosaccharide RemovalFilterCentrifugation & Filtration(Remove Yeast Cells)Yeast->FilterCharcoalPhase 2: Charcoal-Celite Column(Stepwise EtOH Gradient)Filter->Charcoal Load SupernatantFraction1Elute: 0% Water(Discard Salts/Residual Mono)Charcoal->Fraction1Fraction2Elute: 5-8% Ethanol(Target: 6-O-alpha-Gal-Gal)Charcoal->Fraction2 CollectFraction3Elute: >15% Ethanol(Discard Higher DP)Charcoal->Fraction3PolishPhase 3: Polishing (Bio-Gel P-2)(Isomer Removal)Fraction2->Polish If Purity < 95%FinalPure alpha-(1->6)-Galactobiose(Lyophilize)Fraction2->Final If Purity > 95%Polish->Final

Figure 1: Integrated purification workflow emphasizing the biological pre-treatment step to maximize chromatographic efficiency.

Troubleshooting Center (FAQ)

Q1: My charcoal column is clogging immediately upon loading.

  • Cause: Residual proteins (enzymes) or yeast cell debris.

  • Solution: Ensure you performed the heat denaturation step (90°C) and passed the sample through a 0.22 µm PVDF filter before loading. If the sample is viscous, dilute it further; charcoal requires low viscosity for efficient adsorption.

Q2: I see a "smear" instead of distinct spots on my TLC.

  • Cause: Salt interference or column overload.

  • Solution: Salts distort TLC migration. Ensure the 0% water wash in Phase 2 was sufficient (check conductivity). If overloading, reduce the sample-to-charcoal ratio (optimal is 1g sugar per 10g charcoal).

Q3: The yield is lower than expected, but the product is pure.

  • Cause: Irreversible adsorption to charcoal.

  • Solution: Some carbons are too "active." Pre-treat the charcoal with 10% acetic acid followed by extensive water washing to block hyper-active sites. Alternatively, switch to a polymeric resin like Diaion HP-20 , though resolution of disaccharides will be lower than charcoal [3].

Q4: How do I distinguish the


-(1$\to$6) product from 

-(1$\to$3) or

-(1$\to$4) isomers?
  • Solution: NMR is the gold standard.

    • 
      -(1$\to$6) linkage:  Look for the downfield shift of the C-6 signal of the reducing end galactose in ¹³C-NMR (approx. 67-69 ppm ).
      
    • Non-(1

      
      6) isomers:  The C-6 signal will remain upfield (approx. 61-62 ppm) if unsubstituted [4].
      
References
  • Hernandez, L., et al. (2009).[3][4][5] "Comparison of fractionation techniques to obtain prebiotic galactooligosaccharides." International Dairy Journal.

  • Nobre, C., et al. (2015). "Purification of galacto-oligosaccharides by activated charcoal." Separation and Purification Technology.

  • Tzortzis, G., et al. (2005).[6] "A novel galactooligosaccharide mixture increases the bifidobacterial population numbers in a continuous in vitro fermentation system." Journal of Nutrition.

  • PubChem Compound Summary. (2025). "6-O-alpha-D-Galactopyranosyl-alpha-D-glucopyranose (Melibiose analog/structural data)." National Library of Medicine.

Validation & Comparative

A Researcher's Guide to Enzymatic Discrimination of α-1-6 and β-1-6 Digalactose Linkages

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate chemistry, the precise structural characterization of oligosaccharides is paramount. The seemingly subtle difference between an alpha (α) and a beta (β) anomeric linkage can have profound implications for biological activity, from dictating protein-carbohydrate interactions to influencing the metabolic fate of a molecule. This guide provides an in-depth, technical comparison of enzymatic assays designed to definitively distinguish between α-1-6 and β-1-6 digalactose isomers, offering field-proven insights and detailed experimental protocols.

The Challenge: Stereochemical Ambiguity of Digalactose Isomers

The core challenge lies in the stereochemistry of the glycosidic bond connecting two galactose units. While analytical techniques like mass spectrometry can confirm the presence of a digalactose, and NMR spectroscopy can provide detailed structural information, enzymatic assays offer a sensitive, specific, and often more accessible method for routine discrimination of anomeric linkages. The principle of this approach hinges on the high substrate specificity of glycoside hydrolases.

The Enzymatic Strategy: A Tale of Two Specificities

The fundamental strategy for distinguishing between α-1-6 and β-1-6 digalactose is to employ two distinct classes of enzymes with opposing stereochemical preferences. An α-galactosidase will selectively cleave the α-1-6 linkage, while a specific β-galactosidase will target the β-1-6 bond. The resulting release of free galactose can then be quantified using a coupled enzymatic assay, providing a clear and measurable output.

Figure 2: Coupled assay for galactose detection.

A common and reliable method utilizes galactose oxidase (EC 1.1.3.9), which catalyzes the oxidation of galactose to D-galactono-1,4-lactone, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, leading to a measurable signal.

Several commercial kits are available for this purpose, offering convenience and standardized reagents:

  • Amplex™ Red Galactose/Galactose Oxidase Assay Kit (Thermo Fisher Scientific): A highly sensitive fluorometric assay. [1]* Galactose Assay Kit (Colorimetric/Fluorometric) (Abcam): Offers both colorimetric and fluorometric detection options. [2]* Galactose Colorimetric Detection Kit (Arbor Assays): A colorimetric assay for straightforward quantification. [3]* EnzyChrom™ Galactose Assay Kit (BioAssay Systems): Provides options for both colorimetric and fluorometric detection. [4]

Experimental Protocols

The following are detailed, step-by-step methodologies for performing the enzymatic assays.

Part 1: Enzymatic Cleavage of Digalactose

Materials:

  • α-1-6 Digalactose and β-1-6 Digalactose standards

  • α-Galactosidase (e.g., from E. coli, NEB #P0731S or similar)

  • β-Galactosidase (e.g., from Bifidobacterium bifidum, Megazyme E-BIFBG or similar)

  • Reaction Buffer for α-Galactosidase (e.g., 50 mM Sodium Phosphate, pH 6.5) [5]* Reaction Buffer for β-Galactosidase (e.g., 50 mM Sodium Phosphate, pH 6.0) [4]* Microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare Substrate Solutions: Prepare stock solutions of α-1-6 and β-1-6 digalactose in ultrapure water at a concentration of 1 mg/mL.

  • Set up Reactions: In separate microcentrifuge tubes or wells of a 96-well plate, set up the following reactions (total volume of 50 µL):

ComponentSample (α-1-6)Sample (β-1-6)Control (α-1-6)Control (β-1-6)
Digalactose (1 mg/mL)10 µL (α-1-6)10 µL (β-1-6)10 µL (α-1-6)10 µL (β-1-6)
α-Galactosidase1 µL1 µL--
β-Galactosidase--1 µL1 µL
Reaction Buffer39 µL (α-Gal)39 µL (α-Gal)39 µL (β-Gal)39 µL (β-Gal)
  • Incubation: Incubate the reactions at 37°C for 1-2 hours. A time-course experiment can be performed to determine the optimal incubation time.

  • Stop Reaction: Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution as recommended by the enzyme manufacturer.

Part 2: Quantification of Released Galactose

Materials:

  • Commercial galactose assay kit (e.g., Amplex™ Red Galactose/Galactose Oxidase Assay Kit)

  • Products from the enzymatic cleavage reactions

  • Galactose standards (provided in the kit)

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Microplate reader

Procedure:

  • Follow Kit Instructions: Prepare the reagents and galactose standards according to the manufacturer's protocol. [1][2][3]2. Add Samples: Add a suitable volume (e.g., 10-20 µL) of the heat-inactivated reaction mixtures from Part 1 to separate wells of the 96-well plate.

  • Add Reaction Mix: Add the galactose detection reaction mixture from the kit to all wells containing standards and samples.

  • Incubate: Incubate the plate at the recommended temperature and for the specified time as per the kit's instructions (typically 15-30 minutes at 37°C or room temperature).

  • Measure Signal: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Calculate Galactose Concentration: Determine the concentration of released galactose in your samples by comparing the signal to the galactose standard curve.

Data Presentation and Interpretation

The expected results from these assays will provide a clear distinction between the two digalactose isomers.

Table 1: Expected Quantitative Results from Enzymatic Assays

SampleEnzyme TreatmentExpected Galactose Concentration (µM)Interpretation
α-1-6 Digalactose α-Galactosidase HighComplete cleavage of the α-1-6 linkage.
β-Galactosidase Low / NoneNo cleavage of the α-1-6 linkage.
β-1-6 Digalactose α-Galactosidase Low / NoneNo cleavage of the β-1-6 linkage.
β-Galactosidase HighComplete cleavage of the β-1-6 linkage.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your results, it is essential to include proper controls and be aware of potential interferences.

  • Positive and Negative Controls: Always include reactions with the known digalactose standards to validate the activity and specificity of your enzymes. A "no enzyme" control for each substrate will account for any background signal.

  • Enzyme Inhibitors: Be aware of potential inhibitors that may be present in your sample matrix.

    • α-Galactosidase Inhibitors: 1-deoxygalactonojirimycin (DGJ) is a potent inhibitor. [6] * β-Galactosidase Inhibitors: D-galactonolactone and isopropyl β-D-1-thiogalactopyranoside (IPTG) are known competitive inhibitors. [7]* Substrate Specificity of Galactose Detection Kit: Ensure that the components of your primary reaction buffer do not interfere with the galactose detection assay. Most commercial kits provide information on interfering substances.

Conclusion

The enzymatic approach, when executed with carefully selected, specific enzymes and appropriate controls, provides a robust and reliable method for distinguishing between α-1-6 and β-1-6 digalactose isomers. The use of commercially available α-galactosidases with high specificity for the α-1,6 linkage, coupled with β-galactosidases from sources like Bifidobacterium bifidum that preferentially cleave β-1,6 linkages, forms the cornerstone of this discriminatory strategy. The subsequent quantification of released galactose using sensitive commercial assay kits allows for a clear and definitive characterization of the anomeric configuration, a critical parameter in glycobiology and drug development.

References

  • Godoy, A. S., Camilo, C. M., Kadowaki, M. A., Muniz, H. D. S., Espirito Santo, M., Murakami, M. T., ... & Polikarpov, I. (2016). Crystal structure of β1→ 6-galactosidase from Bifidobacterium bifidum S17: trimeric architecture, molecular determinants of the enzymatic activity and its inhibition by α-galactose. The FEBS journal, 283(21), 4097-4112. [Link]

  • Wikipedia contributors. (2024, January 29). β-Galactosidase. In Wikipedia, The Free Encyclopedia. [Link]

  • Megazyme. (n.d.). β-Galactosidase (Aspergillus niger). Retrieved February 22, 2026, from [Link]

  • Megazyme. (n.d.). β-Galactosidase (Escherichia coli). Retrieved February 22, 2026, from [Link]

  • Megazyme. (n.d.). beta-Galactosidase Aspergillus niger Enzyme. Retrieved February 22, 2026, from [Link]

  • New England Biolabs. (n.d.). α1-3,6 Galactosidase. Retrieved February 22, 2026, from [Link]

  • Fan, J. Q., Ishii, S., Asano, N., & Suzuki, Y. (1999). Accelerated transport and maturation of lysosomal alpha-galactosidase A in Fabry lymphoblasts by an enzyme inhibitor. Nature medicine, 5(1), 112-115. [Link]

  • Soga, T., et al. (2023). Substrate recognition mode of a glycoside hydrolase family 42 β-galactosidase from Bifidobacterium longum subsp. infantis. Journal of Biological Chemistry, 299(7), 104888. [Link]

  • Goulas, T., Goulas, A., Tzortzis, G., & Gibson, G. R. (2009). Comparative analysis of four beta-galactosidases from Bifidobacterium bifidum NCIMB41171: purification and biochemical characterisation. Applied microbiology and biotechnology, 82(6), 1079–1088. [Link]

  • Milano, A. M. T., & Arreola, S. L. B. (2023). Evaluation of transgalactosylation activity of commercial β-galactosidase from Bifidobacterium bifidum for synthesis of prebiotic oligosaccharides. International Food Research Journal, 30(6), 1450-1460. [Link]

  • Shweta Kumari, et al. (2011). Microbial β-Galactosidases: Potential Industrial Applications. International Journal of Current Research and Review, 3(10), 58-69. [Link]

  • Horner, T. W., Dunn, M. L., Eggett, D. L., & Ogden, L. V. (2011). Determining β-Galactosidase Activity of Commercially Available Probiotic Supplements. Journal of probiotics & health, 2011. [Link]

  • Arreola, S. L. B., & Milano, A. M. T. (2024). Evaluation of transgalactosylation activity of commercial β-galactosidase from Bifidobacterium bifidum for synthesis of prebiotic oligosaccharides. International Food Research Journal, 30(6), 1450-1460. [Link]

  • Ejby, M., Fredslund, F., Andersen, J. M., Svensson, B., & Slotboom, D. J. (2014). Distinct substrate specificities of three glycoside hydrolase family 42 β-galactosidases from Bifidobacterium longum subsp. infantis ATCC 15697. Glycobiology, 24(2), 164-173. [Link]

  • Kuntz, D. A., Goldstein, E. P., & Laine, R. A. (2009). Novel endo-α-N-acetylgalactosaminidases with broader substrate specificity. Glycobiology, 19(11), 1235-1243. [Link]

  • Lee, B. H., et al. (2019). Relative abundance (%) of a-1,4 and a-1,6 linkages in the enzyme-modified starches. Food science and biotechnology, 28(5), 1509-1515. [Link]

  • Vankayalapati, H., et al. (2025). Purification, characterization of α-galactosidase from a novel Bacillus megaterium VHM1, and its applications in the. 3 Biotech, 15(9), 333. [Link]

  • Kandasamy, M., et al. (2018). Spatial regulation of alpha-galactosidase activity and its influence on raffinose family oligosaccharides during seed maturation and germination in Cicer arietinum. PloS one, 13(3), e0193631. [Link]

  • Oliveira, J. P., et al. (2012). Comparison between alpha-galactosidase A activity in blood samples collected on filter paper, leukocytes and plasma. Clinical biochemistry, 45(7-8), 569-574. [Link]

  • Poyer, S., et al. (2022). vs α-1,6-glycosidase activity using synthetic linear and branched glycogen tetramers using HPLC-MS. ChemRxiv. [Link]

  • Park, S. G., et al. (2013). Conformational Properties of α- or β-(1→ 6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments. Journal of chemical theory and computation, 9(12), 5515-5527. [Link]

  • Karaman, R. (2016, April 15). Can beta-galactosidase act on substrates with alpha-galactose?. ResearchGate. [Link]

  • Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein science, 21(12), 1792-1807. [Link]

Sources

mass spectrometry fragmentation patterns of 6-O-alpha-D-galactopyranosyl-D-galactopyranose

The 1 6 Signature: Differentiating -Gal-(1 6)-Gal Isomers via MS/MS

Executive Summary

In the structural characterization of complex carbohydrates—particularly for therapeutic glycoproteins and bacterial polysaccharides—distinguishing linkage isomers is a critical quality attribute (CQA).[1][2] The disaccharide 6-O-


-D-galactopyranosyl-D-galactopyranose






This guide details the specific mass spectrometry (MS) fragmentation patterns that isolate the 1





cross-ring cleavage

Mechanistic Analysis: The "Flexible Linkage" Effect

To accurately interpret the spectra, one must understand the causality behind the fragmentation. In Collision-Induced Dissociation (CID), the fragmentation efficiency is governed by proton mobility and steric accessibility.

The Diagnostic Event: Cross-Ring Cleavage

In 1



  • 1

    
    6 Linkage (Target):  The flexibility of the C6 arm facilitates a specific rearrangement yielding a 
    
    
    ion
    (often observed as a loss of 60 Da [C
    
    
    H
    
    
    O
    
    
    ] from the precursor in negative mode, or m/z 221 in specific adduct forms).
  • 1

    
    3 / 1
    
    
    4 Linkages (Comparators):
    These linkages involve ring carbons directly. They predominantly favor
    
    
    cleavages (loss of C
    
    
    H
    
    
    O
    
    
    ) or simple glycosidic bond fissions (
    
    
    ions) because the C4-C5 bond is "locked" within the ring system relative to the glycosidic bond.
Comparative Fragmentation Matrix

The following table contrasts the target molecule with its primary biological isomers under Negative Ion ESI-CID conditions.

Feature

-Gal-(1

6)-Gal
(Target)

-Gal-(1

3)-Gal
(Alpha-Gal)

-Gal-(1

4)-Gal
(Galabiose)
Primary Diagnostic Ion

(Cross-Ring)

(Cross-Ring)

&

Dominant Neutral Loss 60 Da (C

H

O

) or 90 Da
120 Da (C

H

O

)
Mixed (60/120 Da)
Glycosidic Cleavage (

)
Moderate IntensityHigh IntensityHigh Intensity
Stereochemical Driver C6 Exocyclic FreedomC3 Axial/Equatorial constraintC4 Axial constraint
Biological Context Plant cell walls, Bacterial EPSMeat Allergy (IgE) Fabry Disease (Gb3)

Visualization of Fragmentation Pathways[3][4]

The following diagram illustrates the specific cleavage sites that distinguish the 1


FragmentationPathwaysPrecursorPrecursor Ion[M-H]- (m/z 341)Linkage161->6 Linkage(Flexible C6 Arm)Precursor->Linkage16 Isomer A Linkage131->3 Linkage(Rigid Ring)Precursor->Linkage13 Isomer B Ion04ADiagnostic Ion: 0,4A(m/z 281 or 221)Loss of C2H4O2Linkage16->Ion04A Dominant Path GlycosidicGlycosidic Cleavage(C1 / Y1 Ions)m/z 179Linkage16->Glycosidic Secondary Path Ion02ADiagnostic Ion: 0,2A(m/z 221)Loss of C4H8O4Linkage13->Ion02A Dominant Path Linkage13->Glycosidic High Intensity

Caption: Comparative fragmentation logic. The 1


Validated Experimental Protocol: Negative Ion ESI-CID

While positive mode (Na+ adducts) is common, Negative Ion Mode is superior for linkage analysis of neutral disaccharides because the deprotonated hydroxyl groups facilitate charge-remote fragmentation mechanisms that yield informative cross-ring cleavages.

Materials & Reagents[1][5][6][7][8]
  • Analytes:

    
    -Gal-(1
    
    
    6)-Gal standard (e.g., from Dextra or hydrolysis of raffinose family oligosaccharides).
  • Solvent: 50:50 Methanol:Water + 0.1% Ammonium Hydroxide (to promote deprotonation).

  • Instrumentation: Q-TOF, Orbitrap, or Triple Quadrupole with CID capability.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of disaccharide in 1 mL of H

      
      O.
      
    • Dilute to 10 µM in the Methanol:Water:NH

      
      OH solvent.
      
    • Note: No derivatization (permethylation) is strictly necessary for this protocol, but PMP-labeling can be used if LC separation is required prior to MS.

  • Direct Infusion (ESI Parameters):

    • Polarity: Negative (-).

    • Capillary Voltage: -2.5 kV (Soft ionization to preserve molecular ion).

    • Cone Voltage: 20-40 V.

    • Target Ion: m/z 341.11 [M-H]

      
      .
      
  • MS/MS Acquisition:

    • Isolation Window: 1-2 Da (ensure no isotopic interference).

    • Collision Energy (CE): Ramp from 10 to 40 eV.

    • Critical Step: Monitor the emergence of the cross-ring cleavage ions.[3] The 1

      
      6 linkage requires slightly higher activation energy than 1
      
      
      3 due to the flexibility of the bond, but once activated, the
      
      
      pattern is distinct.
  • Data Interpretation (Self-Validation):

    • Check 1: Identify the Precursor [M-H]

      
       at m/z 341.[3][4]
      
    • Check 2: Identify the Monosaccharide fragment [C

      
      ]
      
      
      or [Y
      
      
      ]
      
      
      at m/z 179 (Galactose).
    • Check 3 (The Linkage Test): Look for the "Linkage Region" between m/z 200 and 300.

      • If spectrum is dominated by m/z 221 (loss of 120 Da,

        
        ) 
        
        
        Suspect 1
        
        
        3 or 1
        
        
        4
        .
      • If spectrum shows distinctive m/z 281 (loss of 60 Da) or complex patterns involving formaldehyde loss

        
         Confirm 1
        
        
        6
        .

Decision Logic for Isomer Identification

The following Graphviz decision tree provides a logic gate for researchers analyzing unknown galactosyl-galactose samples.

DecisionTreeStartStart: MS/MS of m/z 341 [M-H]-Step1Observe Fragment Ions(m/z 200-300 region)Start->Step1Branch1Dominant Ion: m/z 221(Loss of 120 Da)Step1->Branch1 Strong 0,2A Signal Branch2Dominant Ion: m/z 281(Loss of 60 Da)OR m/z 251 (Loss of 90 Da)Step1->Branch2 Strong 0,4A Signal RefineSecondary Check:Ratio of m/z 179 (Y1) to m/z 221Branch1->RefineResult2Likely 1->6 Linkage(Target Molecule)Branch2->Result2Result1Likely 1->3 or 1->4 Linkage(Alpha-Gal / Galabiose)Refine->Result1

Caption: Analytical decision tree for assigning galactosyl-galactose linkages based on negative ion CID fragmentation.

References

  • Differentiation of Positional Isomers of Saccharides. Source: National Institutes of Health (NIH) / PMC Context: Details the specific cross-ring breakages (diagnostic ion m/z 221 and losses of C2H4O2) for 1

    
    6 linked disaccharides like palatinose, establishing the baseline for hexose-hexose 1
    
    
    6 linkage behavior. URL:[Link]
  • Collision-Induced Dissociations of Linear Hexose and Disaccharides.

    
    6 linked disaccharides undergo specific C-C bond cleavages distinguishing them from other isomers.
    URL:[Link]
    
  • Negative Ion Collision-Induced Dissociation (CID) Spectra of Glycans. Source: Wiley Online Library / ResearchGate Context:[5] Validates the use of negative ion mode and phosphate/chloride dopants to enhance cross-ring cleavage formation in neutral sugars. URL:[Link]

  • Distinguishing Galactoside Isomers with Mass Spectrometry. Source: Analytical Chemistry / PMC Context: Discusses the challenge of distinguishing galactopyranose isomers and the utility of metal adducts (Lithium) and MS-IR, providing a comparative baseline for the difficulty of this analysis. URL:[Link]

Publish Comparison Guide: Validation of Alpha-Galactosidase Specificity using Gal-alpha-1-6-Gal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise fields of glycobiology and therapeutic enzyme development (e.g., Enzyme Replacement Therapy for Fabry disease), "generic" alpha-galactosidase activity is an insufficient metric. True validation requires confirming linkage specificity . While many enzymes hydrolyze terminal galactose, only high-fidelity alpha-galactosidases specifically target the Gal-


-1,6-Gal  (and Gal-

-1,6-Glc) motifs without off-target activity on

-1,3 or

-1,4 linkages.

This guide outlines the definitive validation protocol using


-1,6-galactobiose (Gal-

-1,6-Gal)
as the gold-standard substrate, contrasting high-specificity recombinant enzymes against traditional plant/fungal extracts.

Scientific Foundation: The Specificity Imperative

The Mechanism of Action

Alpha-galactosidases (EC 3.2.1.[1][2]22) predominantly belong to Glycoside Hydrolase families GH27 and GH36. They function via a double-displacement mechanism involving two critical aspartic acid residues in the active site:[1][3]

  • Nucleophile: Attacks the anomeric carbon, forming a covalent glycosyl-enzyme intermediate.

  • Acid/Base: Protonates the leaving group (aglycone) and subsequently activates a water molecule to hydrolyze the intermediate.

Why Gal- -1-6-Gal?

Standard colorimetric substrates like pNP-Gal (p-nitrophenyl


-D-galactopyranoside) measure general catalytic potential but fail to distinguish linkage preference.
  • Gal-

    
    -1-3-Gal:  Common in xenotransplantation antigens (alpha-gal epitope).
    
  • Gal-

    
    -1-4-Gal:  Found in globotriaosylceramide (Gb3), the accumulation target in Fabry disease.
    
  • Gal-

    
    -1-6-Gal:  The core linkage in melibiose, raffinose, and stachyose.
    

Validating with Gal-


-1-6-Gal  (galactobiose) ensures the enzyme is strictly acting on the relevant structural motif, avoiding false positives from enzymes with broad, non-specific promiscuity.
Visualization: Enzymatic Hydrolysis Mechanism

AlphaGalMechanism Enzyme Alpha-Galactosidase (Active Site Asp-Asp) Intermediate Covalent Glycosyl-Enzyme Intermediate Enzyme->Intermediate Nucleophilic Attack (Retention of Config) Substrate Gal-alpha-1-6-Gal (Substrate) Substrate->Intermediate Binding Products Galactose + Galactose (Hydrolysis Products) Intermediate->Products Hydrolysis (Water Activation)

Figure 1: Double-displacement mechanism of GH27 alpha-galactosidase hydrolyzing the


-1,6 linkage.

Comparative Analysis: Recombinant vs. Traditional Enzymes

When selecting an alpha-galactosidase for critical analytical or therapeutic workflows, the source defines the specificity.

FeatureHigh-Fidelity Recombinant

-Gal
(e.g., E. coli derived)
Traditional Extract (e.g., Green Coffee Bean / A. niger)
Primary Specificity Strict

-1,6
and

-1,3
(Linkage Dependent)
Broad / Promiscuous
Side Activity Negligible (<0.1%

-gal, invertase)
High (often contains Invertase,

-Mannosidase)
pH Optimum Neutral to slightly acidic (pH 6.5 - 7.5)Acidic (pH 4.0 - 5.0)
Validation Substrate Gal-

-1-6-Gal
(Galactobiose)
Melibiose (Gal-

-1-6-Glc)
Application Glycan sequencing, Fabry research, Blood group conversionDietary supplements, Industrial sugar processing
Stability High (engineered stability)Variable (batch-dependent)

Key Insight: Traditional Green Coffee Bean extracts often contain contaminating proteases and other glycosidases that can degrade the target glycoprotein or produce misleading hydrolysis data. Recombinant variants are required for quantitative structural analysis.

Experimental Validation Protocol

This protocol describes the validation of alpha-galactosidase specificity using


-1,6-galactobiose  as the substrate and HPAEC-PAD  (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) for detection. HPAEC-PAD is superior to HPLC/UV because it directly detects underivatized carbohydrates with picomole sensitivity.
Materials Required[2][3][4][5][6][7][8][9][10]
  • Enzyme: Recombinant Alpha-Galactosidase (approx. 20 U/mL stock).

  • Substrate:

    
    -1,6-Galactobiose (Gal-
    
    
    
    -1,6-Gal), >95% purity.
  • Buffer: 50 mM Sodium Phosphate, pH 6.5 (or enzyme optimum).

  • Stop Solution: 100 mM NaOH.

  • Internal Standard: Fucose or Arabinose (optional).

  • Equipment: Dionex ICS-6000 or equivalent HPAEC-PAD system with CarboPac PA200 column.

Step-by-Step Methodology
Phase 1: Enzymatic Reaction
  • Substrate Preparation: Dissolve Gal-

    
    -1-6-Gal to a final concentration of 1 mM in the Reaction Buffer.
    
  • Enzyme Addition: Add 1 U of Alpha-Galactosidase to 100 µL of substrate solution.

  • Incubation: Incubate at 37°C for exactly 60 minutes .

    • Control A: Substrate only (no enzyme) – checks for spontaneous hydrolysis.

    • Control B: Enzyme only (no substrate) – checks for enzyme stabilizer interference.

  • Termination: Stop the reaction by adding 100 µL of 100 mM NaOH (raises pH >12, inactivating the enzyme).

Phase 2: HPAEC-PAD Analysis
  • Mobile Phase:

    • Eluent A: 100 mM NaOH.

    • Eluent B: 100 mM NaOH + 1 M Sodium Acetate.

  • Gradient: Isocratic elution with 100 mM NaOH (Eluent A) for 20 minutes to separate neutral monosaccharides.

  • Detection: Pulsed Amperometric Detection (PAD) using a Gold electrode.

  • Data Interpretation:

    • Gal-

      
      -1-6-Gal Retention Time:  ~12-15 min.
      
    • Galactose (Product) Retention Time: ~8-10 min.

    • Calculation: Calculate Specific Activity based on the Area Under Curve (AUC) of the released Galactose peak relative to a Galactose standard curve.

Visualization: Validation Workflow

ValidationWorkflow cluster_controls Controls Start Start: Substrate Prep (1mM Gal-alpha-1-6-Gal) Incubation Enzymatic Hydrolysis 37°C, 60 min, pH 6.5 Start->Incubation Stop Stop Reaction Add 100mM NaOH Incubation->Stop Control1 Substrate Only (No Hydrolysis) Incubation->Control1 Parallel Control2 Enzyme Only (Background) Incubation->Control2 Analysis HPAEC-PAD Analysis (CarboPac PA200) Stop->Analysis Data Data Output: Galactose Peak vs. Substrate Peak Analysis->Data

Figure 2: Workflow for validating alpha-galactosidase specificity using HPAEC-PAD.

Expected Results & Troubleshooting

ObservationInterpretationAction
Complete disappearance of Gal-

-1-6-Gal peak
100% Hydrolysis efficiency.Validated. Proceed to kinetic characterization (

).
Partial hydrolysis (<50%) Low affinity or suboptimal pH.Check pH compatibility or increase enzyme concentration.
Appearance of unexpected peaks Contaminating glycosidase activity.FAIL. The enzyme preparation is not pure. Use recombinant source.
No Galactose peak Enzyme inactive on

-1,6 linkage.
The enzyme may be specific to

-1,3 or

-1,4 only.
Note on Melibiose vs. Galactobiose

While Gal-


-1-6-Gal  is the structural gold standard, Melibiose (Gal-

-1-6-Glc)
is frequently used as a cost-effective alternative. However, if your research involves galacto-oligosaccharides (GOS) or complex glycans, validating with Gal-

-1-6-Gal is critical because the aglycone (Gal vs. Glc) can influence enzyme binding affinity (

).

References

  • Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Molecules (2021). Describes spectrophotometric enzymatic assays and validation workflows for alpha-galactosidase.

  • Specificity and Prevalence of Natural Bovine Anti-Alpha Galactosyl Antibodies. Infection and Immunity (2000). Details the use of Gal-alpha-1-6-Gal and melibiose in inhibition assays to determine specificity.

  • Alpha-Galactosidase - M-CSA Mechanism and Catalytic Site Atlas. EBI. Provides authoritative data on the double-displacement mechanism and active site residues (Asp-Asp) of GH27 family enzymes.[3]

  • Hydrolysis of Oligosaccharides by a Thermostable Alpha-Galactosidase from Termitomyces eurrhizus. International Journal of Molecular Sciences (2015). Comparison of hydrolysis rates on natural substrates including raffinose and stachyose.[3][4][5][6]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Thermo Fisher Scientific. Technical overview of the HPAEC-PAD method for oligosaccharide analysis.

Sources

A Senior Application Scientist's Guide to Identifying 6-O-alpha-D-galactopyranosyl-D-galactopyranose in Complex Glycan Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of glycans is paramount. The subtle differences between glycan isomers, such as the distinction of 6-O-alpha-D-galactopyranosyl-D-galactopyranose from other galactosyl-galactose isomers, can have profound biological implications. This guide provides an in-depth comparison of analytical strategies to confidently identify this specific disaccharide within complex biological matrices. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your findings.

The Challenge: Distinguishing Isomers in a Crowded Field

The primary challenge in identifying 6-O-alpha-D-galactopyranosyl-D-galactopyranose lies in its isomeric nature. Complex biological mixtures often contain a multitude of disaccharides with the same mass but different linkages (e.g., 1-2, 1-3, 1-4, or 1-6) and anomeric configurations (alpha or beta).[1][2] These subtle structural variations demand high-resolution analytical techniques that can provide unambiguous identification. This guide will explore a multi-modal approach, leveraging the strengths of chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.

Chromatographic Approaches: Initial Separation and Profiling

The initial step in analyzing complex glycan mixtures is typically a high-resolution chromatographic separation. This not only simplifies the mixture for subsequent analysis but can also provide initial clues to the identity of the components.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Expertise & Experience: HPAEC-PAD is a powerful technique for the separation of underivatized carbohydrates. It leverages the weak acidity of glycan hydroxyl groups, which are ionized at high pH, allowing for their separation on an anion-exchange column.[3][4] Pulsed amperometric detection provides sensitive and direct detection without the need for derivatization.[3] This method excels at separating isomers, including those with different linkage positions.[4]

Trustworthiness: The reproducibility of HPAEC-PAD is a key aspect of its self-validating nature. The retention time of a known standard of 6-O-alpha-D-galactopyranosyl-D-galactopyranose can be directly compared to peaks in the sample chromatogram. Spiking the sample with the standard and observing a single, sharper peak can further confirm the identity.

Experimental Protocol: HPAEC-PAD for Disaccharide Isomer Separation

  • Sample Preparation: Hydrolyze complex glycans from the biological matrix using appropriate enzymes or mild acid hydrolysis to release disaccharides. Neutralize and desalt the sample to prevent interference with the HPAEC-PAD system.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column, such as a Thermo Scientific™ Dionex™ CarboPac™ PA10.[5]

    • Eluent: An isocratic or gradient elution with sodium hydroxide (e.g., 10-100 mM).[4][5] The optimal concentration should be determined empirically to achieve the best resolution of disaccharide isomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.[6]

    • Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Detection: Use a pulsed amperometric detector with a gold working electrode. The waveform should be optimized for sensitive carbohydrate detection.

  • Data Analysis: Compare the retention times of the peaks in the sample to a standard mixture of disaccharide isomers, including 6-O-alpha-D-galactopyranosyl-D-galactopyranose.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Expertise & Experience: HILIC is another excellent choice for separating polar molecules like glycans.[3] It is particularly well-suited for coupling with mass spectrometry because it uses volatile mobile phases.[7] For enhanced detection by fluorescence, glycans can be derivatized with a fluorescent label prior to HILIC analysis.

Trustworthiness: Method validation for HILIC includes assessing linearity, precision, and accuracy using a certified standard of 6-O-alpha-D-galactopyranosyl-D-galactopyranose.[8][9] The robustness of the method can be demonstrated by its consistent performance across different sample matrices.[8][9]

Mass Spectrometry: Unraveling Composition and Linkage

Mass spectrometry (MS) is indispensable for determining the mass of a glycan and, through fragmentation analysis, its sequence and linkage.[10]

MALDI-TOF MS for High-Throughput Screening

Expertise & Experience: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and sensitive technique for screening glycan mixtures. To improve ionization efficiency and stabilize sialic acids, glycans are often permethylated prior to analysis.[11][12] Permethylation replaces all active hydrogens with methyl groups, increasing the hydrophobicity and ionization efficiency of the glycan.[11]

Trustworthiness: The accuracy of the mass measurement in MALDI-TOF MS is a self-validating feature. The observed mass of the permethylated disaccharide should match the theoretical mass of permethylated 6-O-alpha-D-galactopyranosyl-D-galactopyranose.

Experimental Protocol: Permethylation for MALDI-MS Analysis

  • Sample Preparation: Dry the purified glycan sample in a microtube.[11]

  • Reagent Preparation: Prepare a slurry of sodium hydroxide in DMSO.[13]

  • Permethylation Reaction:

    • Add the NaOH/DMSO slurry to the dried glycan sample.[13]

    • Add iodomethane and shake the mixture at room temperature.[13]

    • Quench the reaction with water.[12]

  • Purification:

    • Extract the permethylated glycans with a non-polar solvent like chloroform.[13]

    • Wash the organic layer with water to remove impurities.[13]

    • Dry the organic fraction.[13]

    • Further purify the permethylated glycans using a C18 Sep-Pak cartridge.[13][14]

  • MALDI-TOF MS Analysis:

    • Co-crystallize the permethylated sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.[15]

    • Acquire the mass spectrum in positive ion mode.

LC-ESI-MS/MS for Detailed Structural Information

Expertise & Experience: Coupling liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) provides both separation and detailed structural information.[16] The fragmentation pattern (MS/MS spectrum) of a disaccharide can reveal information about its linkage. Different glycosidic linkages (e.g., 1-4 vs. 1-6) can produce characteristic fragment ions.[17]

Trustworthiness: The fragmentation pattern of a standard of 6-O-alpha-D-galactopyranosyl-D-galactopyranose serves as a reference. Matching the fragmentation pattern of an unknown peak in the sample to the standard provides strong evidence for its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Unambiguous Identification

Expertise & Experience: NMR spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of glycans.[18] It provides detailed information about the anomeric configuration (alpha or beta), glycosidic linkage positions, and the stereochemistry of each monosaccharide residue.[18] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are essential for resolving complex structures.[19]

  • COSY identifies proton-proton couplings within a sugar ring.[19]

  • NOESY reveals through-space correlations between protons, which is crucial for determining the glycosidic linkage.[18]

  • HSQC correlates protons with their directly attached carbons.[19]

Trustworthiness: The NMR data for 6-O-alpha-D-galactopyranosyl-D-galactopyranose is unique. A complete assignment of the proton and carbon chemical shifts and coupling constants, and their comparison with published data or a certified standard, provides definitive proof of structure.

Parameter Chromatography (HPAEC-PAD) Mass Spectrometry (LC-MS/MS) NMR Spectroscopy
Information Provided Retention time for isomer separationMass, composition, and linkage informationUnambiguous 3D structure, anomeric configuration, and linkage
Sensitivity High (picomole)Very High (femtomole to attomole)Lower (nanomole to micromole)
Throughput HighHighLow
Sample Requirement SmallVery SmallLarger
Derivatization Not requiredOften required (permethylation)Not required
Primary Application Quantitative analysis and isomer profilingHigh-throughput screening and linkage analysisDefinitive structural elucidation

A Multi-Modal Approach: An Integrated Workflow for Confident Identification

For the highest level of confidence in identifying 6-O-alpha-D-galactopyranosyl-D-galactopyranose in complex mixtures, an integrated workflow is recommended.

Glycan Analysis Workflow cluster_0 Sample Preparation cluster_3 Definitive Identification Glycan Release Glycan Release Purification & Desalting Purification & Desalting Glycan Release->Purification & Desalting HPAEC-PAD HPAEC-PAD Purification & Desalting->HPAEC-PAD HILIC-UPLC HILIC-UPLC Purification & Desalting->HILIC-UPLC MALDI-TOF MS MALDI-TOF MS Purification & Desalting->MALDI-TOF MS NMR Spectroscopy NMR Spectroscopy HPAEC-PAD->NMR Spectroscopy LC-ESI-MS/MS LC-ESI-MS/MS HILIC-UPLC->LC-ESI-MS/MS LC-ESI-MS/MS->NMR Spectroscopy Complex Mixture Complex Mixture Complex Mixture->Glycan Release

Caption: Integrated workflow for glycan analysis.

Conclusion: Selecting the Right Technique for Your Research Needs

The choice of analytical technique depends on the specific research question, the complexity of the sample, and the available resources. For high-throughput screening and quantitative analysis, chromatographic methods coupled with mass spectrometry are often the most practical approach. However, for the definitive and unambiguous identification of 6-O-alpha-D-galactopyranosyl-D-galactopyranose, particularly in a regulatory or drug development setting, NMR spectroscopy remains the gold standard. By employing a multi-modal strategy and understanding the strengths and limitations of each technique, researchers can confidently navigate the complexities of glycan analysis.

References

  • National Center for Biotechnology Information. (2021). Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • Glycomics Core. (n.d.). Glycomic Analysis of N-glycans and O-glycans by Mass Spectrometry (MS) For Cells or Tissue. Retrieved from [Link]

  • Yu, S. Y., et al. (2020). Permethylation and Microfractionation of Sulfated Glycans for MS Analysis. Bio-protocol, 10(10), e3621. Retrieved from [Link]

  • Yang, R., et al. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]

  • National Center for Functional Glycomics. (n.d.). Permethylation “Small Scale”. Retrieved from [Link]

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  • PubChem. (n.d.). 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose. Retrieved from [Link]

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  • Peters, L., & van der Knaap, M. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International, 37(2), 54-60. Retrieved from [Link]

  • Stepien, K. M., et al. (2018). Validation of an automated ultraperformance liquid chromatography IgG N-glycan analytical method applicable to classical galactosaemia. Annals of Clinical Biochemistry, 55(5), 558-567. Retrieved from [Link]

  • Stepien, K. M., et al. (2018). Validation of an automated UPLC IgG N-glycan analytical method applicable to Classical Galactosaemia. ResearchGate. Retrieved from [Link]

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  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

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  • Oppong, M. B., et al. (2019). α-d-Glucopyranosyl-(1→2)-[6-O-(l-tryptophanyl)-β-d-fructofuranoside]. Molecules, 24(12), 2289. Retrieved from [Link]

  • Go, E. P., et al. (2021). Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry, 32(8), 2095-2102. Retrieved from [Link]

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A Researcher's Guide to Verifying α-Linkage Stereochemistry in Synthetic Gal-Gal Disaccharides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic oligosaccharides is paramount. The stereochemistry of the glycosidic linkage, particularly the distinction between α and β anomers, can profoundly impact the biological activity and therapeutic potential of a carbohydrate-based molecule. This guide provides an in-depth comparison of the primary analytical techniques used to verify the α-linkage in synthetic Galactose-Galactose (Gal-Gal) disaccharides, offering insights into the causality behind experimental choices and providing actionable protocols.

The α-anomeric configuration in a Gal-Gal disaccharide describes an axial orientation of the bond from the anomeric carbon of one galactose unit to the oxygen of the glycosidic bond. This contrasts with the equatorial orientation of the β-anomer. This seemingly subtle difference can dictate recognition by enzymes and receptors, making its unambiguous verification a critical step in chemical synthesis and drug development.

Comparative Analysis of Verification Methodologies

The determination of anomeric configuration relies on a suite of powerful analytical techniques. While each method can provide valuable information, a multi-pronged approach often yields the most definitive results. This guide will focus on the most robust and widely adopted methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Enzymatic Digestion.

Method Principle Sample Requirement Advantages Limitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information in solution.5-10 mgNon-destructive, provides detailed conformational and linkage information, applicable to non-crystalline samples.Can suffer from signal overlap in complex molecules, requires expertise in spectral interpretation.
X-ray Crystallography Determines the 3D atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam.[1]High-quality single crystalProvides an unambiguous, high-resolution 3D structure.Requires a single crystal of sufficient quality, which can be challenging to obtain.[2]
Enzymatic Digestion Utilizes enzymes with specificities for certain glycosidic linkages to selectively cleave the disaccharide.Micrograms to milligramsHighly specific for linkage and anomeric configuration, sensitive.Dependent on the availability of specific enzymes, can be qualitative.

In-Depth Guide to Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of carbohydrates in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton and carbon signals and, consequently, the unambiguous determination of the α-linkage.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is driven by the need to answer specific structural questions:

  • ¹H NMR: Provides initial information on the number of sugar residues and the anomeric configuration. The chemical shift and the coupling constant of the anomeric proton (H-1) are highly diagnostic.[4]

  • ¹³C NMR: Offers a wider chemical shift dispersion than ¹H NMR, aiding in the resolution of individual sugar residues.[5]

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same sugar ring, allowing for the tracing of the spin system from the anomeric proton.[6]

  • 2D TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of a monosaccharide residue.[6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the assignment of carbon resonances.[7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkage position.[7]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing definitive evidence for the stereochemistry of the glycosidic linkage.[8]

Experimental Protocol: A Step-by-Step Workflow for NMR Analysis

NMR_Workflow cluster_preparation Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample_Prep Dissolve 5-10 mg of Gal-Gal disaccharide in 0.5 mL D₂O H1_NMR ¹H NMR Sample_Prep->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR COSY COSY C13_NMR->COSY TOCSY TOCSY COSY->TOCSY HSQC HSQC TOCSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY HMBC->NOESY Signal_Assignment Assign ¹H and ¹³C signals using COSY, TOCSY, HSQC NOESY->Signal_Assignment Linkage_Determination Determine linkage position using HMBC Signal_Assignment->Linkage_Determination Stereochemistry_Confirmation Confirm α-linkage using ¹H coupling constants and NOESY Linkage_Determination->Stereochemistry_Confirmation Final_Structure Final Structure Confirmation Stereochemistry_Confirmation->Final_Structure

Caption: Experimental workflow for NMR analysis of Gal-Gal disaccharides.

1. Sample Preparation:

  • Dissolve 5-10 mg of the lyophilized Gal-Gal disaccharide in 0.5-0.6 mL of high-purity deuterium oxide (D₂O).[3]

  • Ensure complete dissolution, and filter or centrifuge the sample if any particulates are present.

2. 1D NMR Acquisition:

  • Acquire a ¹H NMR spectrum. The anomeric protons typically resonate between δ 4.4 and 5.5 ppm.[5] For an α-linkage, the anomeric proton signal will appear as a doublet with a small coupling constant (³J(H1,H2)) of approximately 2-4 Hz.[5] In contrast, a β-anomer exhibits a larger coupling constant of 7-9 Hz.[5]

  • Acquire a ¹³C NMR spectrum. Glycosylation causes a downfield shift of the carbon atom at the linkage position.[5]

3. 2D NMR Acquisition:

  • Run a standard suite of 2D NMR experiments: COSY, TOCSY, HSQC, HMBC, and NOESY.[9]

4. Data Analysis and Structure Elucidation:

  • Signal Assignment: Use the COSY and TOCSY spectra to trace the proton spin systems for each galactose residue, starting from the well-resolved anomeric proton signals. Assign the corresponding carbon signals using the HSQC spectrum.

  • Linkage Determination: The HMBC spectrum is critical for identifying the linkage position. A cross-peak between the anomeric proton (H-1') of the non-reducing galactose and a carbon atom of the reducing galactose will definitively establish the linkage site. For an α-(1→4) linkage, a correlation between H-1' and C-4 would be observed.

  • Stereochemistry Confirmation: The key evidence for the α-linkage comes from two sources:

    • ¹H Coupling Constants: As mentioned, a ³J(H1,H2) of ~2-4 Hz for the anomeric proton is indicative of an α-configuration.[5]

    • NOESY: For an α-glycosidic linkage, a characteristic through-space NOE correlation is expected between the anomeric proton (H-1') of the non-reducing ring and the proton on the carbon atom of the reducing ring involved in the glycosidic bond (e.g., H-4 for a 1→4 linkage).[8]

Definitive Structure Determination with X-ray Crystallography

X-ray crystallography provides the most unambiguous and high-resolution structural information for molecules that can be crystallized.[1] It is considered the "gold standard" for structure determination.[10]

The Power and Pitfalls of Crystallography

The fundamental principle of X-ray crystallography is that a crystal will diffract an incident X-ray beam in a predictable pattern based on the arrangement of atoms within the crystal lattice.[10] This diffraction pattern can be mathematically deconvoluted to generate a three-dimensional electron density map, from which the precise atomic coordinates can be determined.[2]

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.[2] This can be a significant bottleneck, especially for complex carbohydrates which may be difficult to crystallize.

Experimental Protocol: A Simplified X-ray Crystallography Workflow

XRay_Workflow cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_structure_solution Structure Solution & Refinement Crystallization Grow single crystals from a supersaturated solution Mounting Mount a suitable single crystal Crystallization->Mounting Diffraction Expose to an X-ray beam and collect diffraction data Mounting->Diffraction Data_Processing Process diffraction data Diffraction->Data_Processing Phase_Determination Solve the phase problem Data_Processing->Phase_Determination Model_Building Build and refine the atomic model Phase_Determination->Model_Building Final_Structure Final Structure Validation Model_Building->Final_Structure

Caption: Simplified workflow for X-ray crystallography.

1. Crystal Growth:

  • Prepare a supersaturated solution of the purified Gal-Gal disaccharide in a suitable solvent or solvent mixture.

  • Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to promote the growth of single crystals.

2. Data Collection:

  • Mount a single crystal of suitable size and quality on a goniometer head.

  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using an area detector.[1]

3. Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the "phase problem" to obtain an initial electron density map.

  • Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final, high-resolution structure.[2]

Orthogonal Verification with Enzymatic Digestion

Enzymatic digestion offers a highly specific and sensitive method for confirming the anomeric configuration of a glycosidic linkage. This technique relies on the use of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds with high specificity for the type of monosaccharide, the linkage position, and the anomeric stereochemistry.[11]

The Specificity of Glycosidases

For the verification of an α-Gal-Gal linkage, an α-galactosidase is the enzyme of choice. These enzymes will specifically cleave α-galactosyl linkages, while leaving β-galactosyl linkages intact.

Experimental Protocol: Enzymatic Digestion Assay

Enzyme_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis of Products cluster_interpretation Interpretation Incubation Incubate Gal-Gal disaccharide with α-galactosidase Quench Quench the reaction Incubation->Quench Analysis Analyze reaction products by HPLC, TLC, or MS Quench->Analysis Interpretation Presence of galactose monomer confirms α-linkage Analysis->Interpretation

Caption: Workflow for enzymatic digestion assay.

1. Enzymatic Reaction:

  • Dissolve the Gal-Gal disaccharide in a suitable buffer at the optimal pH for the chosen α-galactosidase.

  • Add a specific amount of α-galactosidase to the solution.

  • Incubate the reaction mixture at the optimal temperature for a defined period.

2. Analysis of Reaction Products:

  • Quench the reaction, typically by heating or adding a chemical inhibitor.

  • Analyze the reaction mixture using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Mass Spectrometry (MS) to detect the presence of the galactose monomer.

3. Interpretation of Results:

  • The presence of galactose as a product confirms the presence of an α-glycosidic linkage that was cleaved by the α-galactosidase.

  • The absence of galactose indicates that the linkage is not an α-galactosyl linkage.

Conclusion

The verification of the α-linkage stereochemistry in synthetic Gal-Gal disaccharides is a critical aspect of carbohydrate chemistry with significant implications for their biological function. While NMR spectroscopy provides a wealth of structural information in solution, X-ray crystallography offers the definitive solid-state structure. Enzymatic digestion serves as a powerful and highly specific orthogonal method for confirmation. A comprehensive and self-validating approach will often employ a combination of these techniques to provide unequivocal proof of the desired stereochemistry, ensuring the scientific integrity and therapeutic potential of these important molecules.

References

  • ResearchGate. (n.d.). Chemical methods of selective cleavage of glycosidic bonds in structural analysis of bacterial polysaccharides. Retrieved from [Link]

  • Annu Rev Plant Physiol Plant Mol Biol. (2002). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

  • Creative Biostructure. (2025, July 1). Using NMR for Glycomics and Sugar Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Retrieved from [Link]

  • ACS Publications. (2023, January 9). Primary Structure of Glycans by NMR Spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D NMR spectra of the glycosidic linkages and nonreducing termini of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An LC-MS/MS Approach for Determining Glycosidic Linkages. Retrieved from [Link]

  • ACS Publications. (2022, February 23). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). What Are the Common Methods for Polysaccharide Degradation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Exemplary STD NMR data and derived contact sites in the α -linked.... Retrieved from [Link]

  • Taylor & Francis eBooks. (1988). Hydrolysis and other Cleavage of Glycosidic Linkages. Retrieved from [Link]

  • RSC Publishing. (2022, December 21). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Retrieved from [Link]

  • PubMed. (2022, January 15). Unambiguous identification of α-Gal epitopes in intact monoclonal antibodies by NMR spectroscopy. Retrieved from [Link]

  • Carbon. (n.d.). Glucose Anomers. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of α- and β-d-galactose. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of Georgia. (n.d.). Techniques - AST at UGA. Retrieved from [Link]

  • UEA Digital Repository. (n.d.). NMR approaches to understand synthesis, assembly and properties of novel carbohydrate-based materials. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • MDPI. (2018, May 16). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]

  • PublicationsList.org. (n.d.). Combined Assays for Lactose and Galactose by Enzymatic Reactions. Retrieved from [Link]

  • TRACE: Tennessee Research and Creative Exchange. (n.d.). The Design and Synthesis of Different α-Linked Galactose Disaccharides. Retrieved from [Link]

  • ResearchGate. (2025, November 29). Enzymatic Determination of Galactose and Lactose in Honey. Retrieved from [Link]

  • PubMed. (2024, October 1). Synthesis of alpha-Gal C-disaccharides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • Frontiers. (2024, November 13). Synthesis of branched and linear galactooligosaccharides related to glucuronoxylomannogalactan of Cryptococcus neoformans. Retrieved from [Link]

  • PubMed. (2024, October 30). Distinguishing α/β-linkages and linkage positions of disaccharides in galactooligosaccharides through mass fragmentation and liquid retention behaviour. Retrieved from [Link]

  • Arrow@TU Dublin. (2009, July 1). Enzymatic Synthesis of Galactooligosaccharides From Whey Permeate. Retrieved from [Link]

  • MDPI. (2022, April 2). Galacto-Oligosaccharide (GOS) Synthesis during Enzymatic Lactose-Free Milk Production: State of the Art and Emerging Opportunities. Retrieved from [Link]

  • MDPI. (2023, November 13). Stereocontrolled Synthesis and Conformational Analysis of a Series of Disaccharides α,β-d-GlcA-(1→3)-α-L-Fuc. Retrieved from [Link]

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Safety Operating Guide

6-O-alpha-D-galactopyranosyl-D-galactopyranose proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Operational Directive

Immediate Classification: Non-Hazardous Substance (GHS/OSHA). Operational Status: Regulated Workflow (Due to Biological Oxygen Demand and Biological Safety).

While 6-O-alpha-D-galactopyranosyl-D-galactopyranose (common name: Melibiose ) is chemically benign, "down-the-drain" disposal is not the default professional standard. As a reducing disaccharide used frequently in bacteriological differentiation and culture media, its disposal profile is dictated not by chemical toxicity, but by biological containment and environmental stewardship .

Core Directive:

  • Dry/Pure Form: Dispose of as non-regulated organic solid waste.

  • Media/Culture Use: Treat as Biohazardous Waste (autoclave required) due to potential microbial propagation.

  • Aqueous Solutions: High-volume release to sanitary sewers is restricted due to high Biological Oxygen Demand (BOD).

Part 2: Chemical Profile & Risk Assessment

To manage disposal effectively, you must understand the physicochemical properties that drive the safety protocols.

Physicochemical Data Table
PropertySpecificationOperational Implication
Common Name MelibioseUsed for labeling waste containers.
CAS Number 585-99-9Unique identifier for waste manifests.
Molecular Formula C₁₂H₂₂O₁₁Carbohydrate; high caloric value for bacteria.
Molecular Weight 342.30 g/mol Heavy organic load per mole.
Solubility Soluble in waterHighly mobile in drains; creates sticky residues.
Reactivity Reducing SugarStable, but supports rapid microbial growth.
The "Why" Behind the Protocol (Causality)

1. Biological Oxygen Demand (BOD) Loading: Although non-toxic, Melibiose is a high-energy nutrient source. Releasing significant quantities (e.g., >500g) into the drainage system spikes the BOD. This depletes dissolved oxygen in water systems, potentially violating local Publicocly Owned Treatment Works (POTW) discharge permits [1].

2. The "Pest & Vector" Vector: Improper disposal of solid sugar waste in open trash bins attracts ants, roaches, and rodents. In a controlled laboratory environment, this introduces vectors that can carry contamination between sterile workspaces.

3. Biological Amplification: Melibiose is often used to differentiate bacteria (e.g., Salmonella vs. E. coli) based on fermentation capabilities. Any waste containing Melibiose that has been in contact with biological agents must be assumed to support high-titer microbial growth and treated as infectious waste [2].

Part 3: Step-by-Step Disposal Protocols

Protocol A: Dry Solid Waste (Unused/Expired Reagent)

Scope: Pure chemical powder that has not been contaminated with biological agents.

  • Segregation: Do not mix with oxidizers or sharps.

  • Containerization: Place the solid material in a high-density polyethylene (HDPE) wide-mouth jar or a double-lined chemical waste bag.

  • Labeling: Apply a "Non-Hazardous Waste" label.

    • Text: "Melibiose (Sugar) - Non-Regulated Solid."

  • Disposal: Transfer to the facility's standard non-hazardous chemical waste stream for incineration or landfill, depending on institutional policy.

    • Note: Incineration is preferred to eliminate the organic load completely.

Protocol B: Aqueous Solutions (Buffers & Reagents)

Scope: Dissolved Melibiose in water or buffer, without biological organisms.

  • Volume Assessment:

    • < 1 Liter: Can be flushed down the sanitary sewer with copious amounts of water (20:1 dilution ratio) to prevent sticky trap residues.

    • > 1 Liter: Must be collected in a liquid waste carboy.

  • Carboy Management:

    • Label as "Non-Hazardous Organic Aqueous Waste."

    • Add a biocide (e.g., 0.05% Sodium Azide or commercially available stabilizer) if the waste will sit for >48 hours, to prevent fermentation and gas buildup inside the container.

Protocol C: Biologically Contaminated Media (Culture Plates/Broth)

Scope: Any Melibiose-containing media used for cell culture or bacterial testing.

  • Classification: Biohazardous Waste (Red Bag/Sharps).

  • Inactivation:

    • Solids (Agar plates): Place in red biohazard bags. Autoclave at 121°C, 15 psi for 30-60 minutes.

    • Liquids (Broth): Add bleach (final concentration 10%) for 30 minutes OR autoclave liquid cycle.

  • Final Disposal: Once deactivated, solids go to pathological waste streams; liquids can be drain-disposed (if bleach-neutralized and permitted) or solidified for incineration.

Part 4: Decision Matrix & Workflow

The following logic gate ensures compliance with both chemical hygiene and biosafety standards.

Melibiose_Disposal Start Start: Melibiose Waste Identified State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Bio_Check_Solid Biologically Contaminated? Solid->Bio_Check_Solid Bio_Check_Liquid Biologically Contaminated? Liquid->Bio_Check_Liquid Standard_Trash Containerize -> Non-Haz Waste (Prevent Pests) Bio_Check_Solid->Standard_Trash No Autoclave_Solid Biohazard Bag -> Autoclave -> Regulated Medical Waste Bio_Check_Solid->Autoclave_Solid Yes Vol_Check Volume > 1 Liter? Bio_Check_Liquid->Vol_Check No Autoclave_Liquid Chemical Disinfection or Autoclave -> Drain Bio_Check_Liquid->Autoclave_Liquid Yes Drain Sanitary Sewer Discharge (Flush with 20x Water) Vol_Check->Drain No Carboy Collect in Carboy (Add Biocide) Vol_Check->Carboy Yes

Figure 1: Decision matrix for Melibiose disposal based on physical state and biological contamination risks.

Part 5: Emergency Procedures (Spill Management)

While not hazardous, Melibiose spills present a slip hazard and a hygiene risk.

  • Dry Spill:

    • Do not use compressed air (creates dust aerosols).

    • Sweep gently into a dustpan or use a HEPA vacuum.

    • Wipe the surface with a damp cloth to remove microscopic sugar residues that attract pests.

  • Wet Spill:

    • Absorb with paper towels or standard spill pads.

    • Clean area with warm water and mild detergent.

    • Critical: Rinse the area twice. Melibiose dries into a hard, sticky varnish that can interfere with sensitive lab balances or equipment leveling if left behind.

References

  • United States Environmental Protection Agency (EPA). (2024). Clean Water Act: Biological Oxygen Demand (BOD) Effluent Guidelines. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Retrieved from [Link]

  • PubChem. (2025). Melibiose Compound Summary (CID 6602503). National Library of Medicine. Retrieved from [Link]

A Guide to Safe Handling and Disposal of 6-O-alpha-D-galactopyranosyl-D-galactopyranose (Melibiose)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 6-O-alpha-D-galactopyranosyl-D-galactopyranose, a disaccharide also commonly known as Melibiose. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and maintain experimental integrity.

Understanding the Compound: Chemical Profile

PropertyValueSource
Chemical Name 6-O-alpha-D-galactopyranosyl-D-galactopyranoseN/A
Synonyms Melibiose, D(+)-Melibiose[1][2][3]
CAS Number 585-99-9[3]
Molecular Formula C12H22O11[3]
Appearance Off-white powder[3]
Solubility Soluble in water, slightly soluble in alcohol[3]

Personal Protective Equipment (PPE): Your First Line of Defense

While Melibiose is considered non-hazardous, the use of appropriate PPE is a fundamental laboratory practice to prevent any potential irritation and contamination.[3]

Core PPE Requirements:
  • Eye Protection: ANSI-approved safety glasses with side shields are mandatory at all times in the laboratory to protect from dust particles.[1][4][5]

  • Hand Protection: Disposable nitrile or latex gloves should be worn to prevent skin contact.[4][6] Although Melibiose is not known to be a skin irritant, this practice minimizes the risk of contaminating your experiment. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.[7]

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin from potential spills.[5][8]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not required.[7] However, if you are handling large quantities of the powder or if there is a potential for significant dust generation, a disposable N95 respirator or equivalent is recommended to prevent inhalation.[2]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is essential for maintaining the quality of 6-O-alpha-D-galactopyranosyl-D-galactopyranose and ensuring a safe laboratory environment.

Handling Procedures:
  • Ventilation: Always handle the compound in a well-ventilated area. A chemical fume hood is not strictly necessary but is considered best practice, especially when weighing or transferring the powder.[7]

  • Avoid Dust Formation: Take care to minimize the generation of dust when handling the solid material.[1][7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3] Do not eat, drink, or smoke in the laboratory.[2]

Storage Protocol:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Some sources indicate that Melibiose is hygroscopic; therefore, proper sealing of the container is critical to prevent moisture absorption.[7]

  • Keep away from strong oxidizing agents, as they are incompatible.[1][3]

Emergency Procedures: First-Aid Measures

In the event of accidental exposure, follow these first-aid guidelines.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] If irritation persists, seek medical attention.
Skin Contact Wash off with soap and plenty of water.[7] Remove any contaminated clothing.
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[7] If symptoms occur, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek medical attention if you feel unwell.[3]

Disposal Plan: Responsible Waste Management

As 6-O-alpha-D-galactopyranosyl-D-galactopyranose is a non-hazardous chemical, disposal is generally straightforward. However, always comply with local, state, and federal regulations.[9]

Solid Waste Disposal:
  • Containment: Sweep up the solid material, taking care to minimize dust generation.[1][3]

  • Labeling: Place the swept material into a suitable, sealed, and labeled container for disposal.[3]

  • Disposal: The sealed container can typically be disposed of in the regular trash.[10][11] However, some institutions may require it to be placed directly into an outside dumpster to avoid custodial staff handling chemical waste.[10]

Liquid Waste Disposal (Aqueous Solutions):
  • For small quantities of dilute aqueous solutions, disposal down the drain with copious amounts of water may be permissible. It is crucial to obtain approval from your institution's Environmental Health and Safety (EHS) department before doing so.[10][11]

  • Never dispose of liquid waste in dumpsters.[10]

Empty Container Disposal:
  • Ensure containers are completely empty with no residual powder.

  • Deface or remove the original label to indicate the container is empty and no longer contains the chemical.[10]

  • Empty containers can then be disposed of in the regular trash.[10]

Workflow and Decision Making

The following diagram illustrates the key decision points for the safe handling and disposal of 6-O-alpha-D-galactopyranosyl-D-galactopyranose.

Melibiose Handling Workflow Workflow for Handling 6-O-alpha-D-galactopyranosyl-D-galactopyranose start Start: Handling Melibiose assess_ppe Assess and Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->assess_ppe handle_powder Handle Powder in Well-Ventilated Area assess_ppe->handle_powder spill Accidental Spill? handle_powder->spill spill_cleanup Follow Spill Cleanup Protocol: Sweep solid, contain, and dispose spill->spill_cleanup Yes no_spill Proceed with Experiment spill->no_spill No spill_cleanup->handle_powder disposal_decision End of Experiment: Ready for Disposal? no_spill->disposal_decision solid_disposal Solid Waste: Sweep into sealed container and dispose as non-hazardous waste disposal_decision->solid_disposal Solid liquid_disposal Aqueous Solution: Check with EHS for drain disposal approval disposal_decision->liquid_disposal Liquid end End solid_disposal->end liquid_disposal->end

Caption: A workflow for the safe handling and disposal of Melibiose.

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]

  • Safety Data Sheet: D(+) Melibiose monohydrate. (2024). ChemScience. Retrieved from [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]

  • Standard Personal Protective Equipment. (n.d.). University of Louisville. Retrieved from [Link]

  • How To Dispose Non-Hazardous Waste. (2020). IDR Environmental Services. Retrieved from [Link]

  • Non-hazardous waste: treatment and disposal. (2023). GOV.UK. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Retrieved from [Link]

  • Personal protective equipment for laboratory. (n.d.). Scharlab. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). University of Nevada, Las Vegas. Retrieved from [Link]

  • D (+) MELIBIOSE (FOR BACTERIOLOGY). (n.d.). Suvchem Laboratory Chemicals. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.